Cdk1-IN-5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26ClN5OS |
|---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-[4-[(4-methoxyphenyl)methyl]phthalazin-1-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C27H26ClN5OS/c1-34-22-11-9-19(10-12-22)17-25-23-7-2-3-8-24(23)26(31-30-25)32-13-15-33(16-14-32)27(35)29-21-6-4-5-20(28)18-21/h2-12,18H,13-17H2,1H3,(H,29,35) |
InChI Key |
IVSLHVMDZYSVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=S)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Novel Piperazine-Tethered Phthalazines
For Researchers, Scientists, and Drug Development Professionals
The convergence of the phthalazine and piperazine scaffolds has given rise to a promising class of bicyclic heteroaromatic compounds with significant therapeutic potential. The inherent drug-like properties of the piperazine ring, such as its ability to improve solubility and oral bioavailability, combined with the diverse biological activities associated with the phthalazine core, have made piperazine-tethered phthalazines a focal point in modern medicinal chemistry. These compounds have demonstrated efficacy as potent inhibitors of key signaling proteins, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), positioning them as promising candidates for the development of novel anticancer agents. Furthermore, ongoing research is exploring their utility in other therapeutic areas, including as phosphodiesterase (PDE) inhibitors, antimicrobial agents, and potential treatments for neurodegenerative diseases.
This technical guide provides a comprehensive overview of the discovery and synthesis of novel piperazine-tethered phthalazines. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data for comparative analysis, and visual representations of key synthetic and biological pathways.
Core Synthetic Strategies
The synthesis of piperazine-tethered phthalazines typically involves a multi-step approach, beginning with the construction of the phthalazine core, followed by the introduction of the piperazine moiety. Key intermediates, such as 1-chlorophthalazine or 1,4-dichlorophthalazine, are commonly employed to facilitate the coupling of the piperazine ring.
A general synthetic workflow can be visualized as follows:
Two of the most powerful and versatile methods for the crucial C-N bond formation between the phthalazine core and the piperazine ring are the Buchwald-Hartwig amination and the Suzuki coupling reaction.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C-N bonds between aryl halides (the chlorophthalazine) and amines (the piperazine).
Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. In the context of piperazine-tethered phthalazines, this can be used to introduce aryl or other substituents to the phthalazine core either before or after the piperazine is attached.
Biological Activities and Mechanisms of Action
Piperazine-tethered phthalazines have been extensively investigated for their anticancer properties, primarily through the inhibition of key kinases involved in cell cycle regulation and angiogenesis.
Cyclin-Dependent Kinase 1 (CDK1) Inhibition
CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle.[1] Overexpression of CDK1 is a hallmark of several cancers, including pancreatic ductal adenocarcinoma, making it an attractive therapeutic target.[1] Specific piperazine-tethered phthalazine derivatives have been identified as potent and selective CDK1 inhibitors.[1][2] By binding to the ATP-binding pocket of CDK1, these compounds prevent the phosphorylation of downstream substrates, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several piperazine-tethered phthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. These compounds typically bind to the ATP-binding site within the kinase domain of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.
Quantitative Data Summary
The following tables summarize the biological activity of representative piperazine-tethered phthalazine derivatives.
Table 1: CDK1 Inhibitory Activity and Antiproliferative Effects
| Compound ID | CDK1 IC50 (nM) | Antiproliferative IC50 (µM) vs. MDA-PATC53 | Antiproliferative IC50 (µM) vs. PL45 | Reference |
| 8g | 36.80 | 0.51 | 0.74 | [1][2] |
| 10d | 44.52 | 0.88 | 1.14 | [1][2] |
| 10h | 40.15 | 0.73 | 1.00 | [1][2] |
Table 2: VEGFR-2 Inhibitory Activity
| Compound ID | VEGFR-2 IC50 (µM) | % Inhibition of HUVEC at 10 µM | Reference |
| 12b | 4.4 | 79.83 | |
| 12c | 2.7 | 72.58 | |
| 13c | 2.5 | 71.6 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and final compounds, as well as for the evaluation of their biological activity.
Synthesis of 1,4-Dichlorophthalazine
1,4-Dichlorophthalazine is a crucial precursor for the synthesis of many piperazine-tethered phthalazines.
Procedure:
-
To a suspension of phthalazin-1,4-dione (1 equivalent) in acetonitrile, add a catalytic amount of 4-dimethylaminopyridine.
-
Heat the mixture to 40-60 °C with stirring.
-
Slowly add phosphorus trichloride (2 equivalents) dropwise over 3-6 hours, maintaining the temperature.
-
After the addition is complete, reflux the reaction mixture for 4-10 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by carefully pouring it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methylene chloride/methanol).
General Procedure for Buchwald-Hartwig Amination
Procedure:
-
To a reaction vessel, add 1-chlorophthalazine (1 equivalent), the desired substituted piperazine (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
Procedure:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase (e.g., CDK1/Cyclin B or VEGFR-2) to the wells.
-
Initiate the reaction by adding the substrate (e.g., Histone H1 for CDK1) and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Calculate the IC₅₀ values from the dose-response curves.
Cell Proliferation (MTT) Assay
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Drug Discovery and Development Workflow
The discovery of novel piperazine-tethered phthalazine drug candidates follows a structured workflow from initial concept to preclinical evaluation.
This comprehensive guide provides a foundational understanding of the discovery and synthesis of novel piperazine-tethered phthalazines. The detailed protocols and structured data are intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the underlying biology of various diseases continues to grow, the versatility of the piperazine-tethered phthalazine scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency and Selectivity of Cdk1-IN-5: A Technical Guide to In Vitro Kinase Assay Target Validation
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro target validation of Cdk1-IN-5, a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological and experimental processes.
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is a promising target for cancer therapy.[1][2] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has emerged as a selective inhibitor of Cdk1, demonstrating potent activity in in vitro assays.[3] This guide details the necessary procedures to independently verify the inhibitory action of this compound against Cdk1 and to determine its selectivity profile against other kinases.
Quantitative Data Summary
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the reported IC50 values for this compound against a panel of kinases.
| Kinase | IC50 (nM) |
| Cdk1 | 42.19 |
| Cdk2 | 188.71 |
| Cdk5 | 354.15 |
| AXL | 5649 |
| PTK2B | 8945 |
| FGFR | 2538 |
| JAK1 | 2417 |
| IGF1R | 8546 |
| BRAF | 8138 |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
The following protocols describe the in vitro kinase assays required to validate the targeting of Cdk1 by this compound. These assays are designed to measure the phosphorylation of a substrate by the Cdk1/Cyclin B complex in the presence and absence of the inhibitor.
Reagents and Materials
-
Enzyme: Recombinant human Cdk1/Cyclin B complex.
-
Substrate: A suitable substrate for Cdk1, such as Histone H1, a peptide substrate with a consensus sequence (S/T)PX(R/K), or a commercially available biotinylated peptide substrate.[3]
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
ATP: Adenosine triphosphate, typically used at a concentration close to its Km for Cdk1.
-
Kinase Assay Buffer: A buffer containing components to maintain pH and provide necessary ions for the kinase reaction (e.g., HEPES, MgCl2, MnCl2, DTT).[3]
-
Detection Reagent: Depending on the assay format, this could be [γ-³²P]ATP for radiometric assays, a phospho-specific antibody for ELISA-based methods, or a luminescence-based ATP detection reagent like Kinase-Glo®.[4][5]
-
96-well plates: For conducting the assay.
In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol is adapted from commercially available Cdk1 assay kits and is a common method for high-throughput screening.[4][5]
-
Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the Cdk1 substrate peptide, and ATP.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in the kinase assay buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.
-
Add Inhibitor and Kinase to Plate: To the wells of a 96-well plate, add the diluted this compound or vehicle control. Then, add the diluted Cdk1/Cyclin B enzyme to all wells except for the "blank" or no-enzyme control wells.
-
Initiate the Kinase Reaction: Add the kinase reaction master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop the Reaction and Detect Signal: Stop the kinase reaction by adding a detection reagent such as Kinase-Glo® MAX. This reagent simultaneously stops the enzymatic reaction and measures the remaining ATP, which is inversely proportional to the kinase activity.
-
Measure Luminescence: Read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Cdk1 Signaling Pathway
The following diagram illustrates a simplified Cdk1 signaling pathway, highlighting its central role in cell cycle progression.
Caption: Simplified Cdk1 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for determining the IC50 of this compound in vitro.
Conclusion
This technical guide provides a framework for the in vitro validation of this compound as a Cdk1 inhibitor. By following the detailed protocols and utilizing the provided data and visualizations, researchers can effectively assess the potency and selectivity of this compound. Such validation is a critical step in the drug discovery and development process, enabling a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent.
References
The Role of Cdk1-IN-5 in G2/M Cell Cycle Checkpoint Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of cell division. The G2/M checkpoint is a critical control point, preventing cells with damaged DNA from entering mitosis. Cyclin-dependent kinase 1 (Cdk1) is the master regulator of the G2/M transition, and its inhibition presents a promising strategy for cancer therapy. This technical guide provides an in-depth overview of Cdk1-IN-5, a selective Cdk1 inhibitor, and its role in modulating the G2/M checkpoint. We present its inhibitory activity, effects on cancer cell lines, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of cell cycle regulation and oncology.
Introduction to the G2/M Checkpoint and Cdk1
The transition from the G2 to the M phase of the cell cycle is a critical juncture, ensuring that DNA replication is complete and any DNA damage is repaired before the cell commits to division. This G2/M checkpoint is primarily orchestrated by the activation of the Cdk1/Cyclin B complex.[1][2] The activation of this complex involves a series of phosphorylation and dephosphorylation events. Inactive Cdk1 is phosphorylated by Wee1 and Myt1 kinases, while the phosphatase Cdc25 removes these inhibitory phosphates to trigger Cdk1 activation and mitotic entry.[1][2]
In many cancers, the G2/M checkpoint is dysregulated, allowing cells with genomic instability to proliferate. Therefore, targeting Cdk1 with small molecule inhibitors is an attractive therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells. This compound is a novel selective inhibitor of Cdk1 that has demonstrated potent anti-proliferative activity in cancer cells by inducing G2/M arrest.[3]
This compound: A Selective Cdk1 Inhibitor
This compound, also referred to as compound 10h in its primary publication, is a piperazine-tethered phthalazine derivative identified as a selective and potent Cdk1 inhibitor.[3] Its chemical structure and key biological activities are detailed below.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized through in vitro kinase assays and cell-based proliferation assays.[3]
Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]
| Kinase | IC50 (nM) |
| Cdk1 | 42.19 |
| Cdk2 | 188.71 |
| Cdk5 | 354.15 |
| AXL | 5649 |
| PTK2B | 8945 |
| FGFR | 2538 |
| JAK1 | 2417 |
| IGF1R | 8546 |
| BRAF | 8138 |
Table 2: Anti-proliferative Activity of this compound against Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [3]
| Cell Line | IC50 (µM) |
| MDA-PATC53 | 0.73 |
| PL45 | 1.0 |
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-PATC53 Cells [3]
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 55.2 | 30.1 | 14.7 |
| This compound (0.73 µM) | 25.8 | 15.3 | 58.9 |
Signaling Pathways and Experimental Workflows
G2/M Checkpoint Signaling Pathway
The following diagram illustrates the central role of Cdk1 in the G2/M transition and the mechanism of action of this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for the characterization of a Cdk1 inhibitor like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.[3]
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cdk1 and other kinases.
Materials:
-
Recombinant human Cdk1/Cyclin B1, Cdk2/Cyclin E, Cdk5/p25 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., Histone H1 for Cdk1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MDA-PATC53, PL45)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a DMSO vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
MDA-PATC53 cells
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MDA-PATC53 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at its IC50 concentration (0.73 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To measure the protein levels of Cdk1 and other relevant cell cycle proteins following treatment with this compound.
Materials:
-
MDA-PATC53 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk1, anti-Cyclin B1, anti-phospho-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MDA-PATC53 cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH) to normalize protein levels.
Conclusion
This compound is a potent and selective inhibitor of Cdk1 that effectively induces G2/M cell cycle arrest and inhibits the proliferation of pancreatic cancer cells. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in studying the role of Cdk1 in the G2/M checkpoint and for those involved in the development of novel Cdk1 inhibitors for cancer therapy. The detailed experimental methodologies will facilitate the replication and extension of these findings, contributing to a deeper understanding of cell cycle control and the development of more effective cancer treatments.
References
Downstream Signaling Pathways Affected by Cdk1-IN-5 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a pivotal regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Cdk1-IN-5 is a selective inhibitor of Cdk1, demonstrating significant potential in arresting the proliferation of cancer cells. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While direct quantitative proteomics data for this compound is not yet publicly available, this guide leverages data from studies on other well-characterized Cdk1 inhibitors, such as RO-3306, to provide a representative understanding of the molecular consequences of Cdk1 inhibition.
This compound exhibits selectivity for Cdk1 with an IC50 of 42.19 nM. It also shows inhibitory activity against Cdk2 and Cdk5 at higher concentrations (IC50 of 188.71 nM and 354.15 nM, respectively). Furthermore, at micromolar concentrations, this compound can inhibit other kinases, including AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF, suggesting potential for broader cellular effects.[1] The primary and most immediate consequence of this compound treatment is the induction of a G2/M phase cell cycle arrest, thereby halting cell division.[1] This is accompanied by a decrease in the protein levels of Cdk1 itself.[1]
Core Signaling Pathways Modulated by Cdk1 Inhibition
The primary mechanism of action of this compound is the direct inhibition of Cdk1 kinase activity. This leads to a cascade of downstream effects, primarily centered on the regulation of the cell cycle and mitosis.
References
The Impact of CDK1 Inhibition on Substrate Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (CDK1) is a pivotal serine/threonine kinase that governs the progression of the cell cycle, particularly the transition from G2 to M phase. Its activity is tightly regulated and essential for critical mitotic events such as chromosome condensation, nuclear envelope breakdown, and spindle formation. The therapeutic potential of targeting CDK1 in oncology and other proliferative disorders has led to the development of small molecule inhibitors. This technical guide provides an in-depth analysis of the effects of CDK1 inhibition on the phosphorylation of its downstream substrates. As specific information for a compound named "Cdk1-IN-5" is not publicly available, this paper will focus on the well-characterized CDK1 inhibitors, Flavopiridol and RO-3306, to illustrate the principles and methodologies for evaluating the impact of CDK1 inhibition.
Introduction to CDK1 and Its Role in Cell Cycle Regulation
CDK1, also known as cell division control protein 2 (CDC2), is a highly conserved protein kinase that acts as a master regulator of the cell cycle.[1] Its activation is dependent on binding to its regulatory cyclin partners, primarily Cyclin B, to form the M-phase promoting factor (MPF).[2] The activity of the CDK1/Cyclin B complex is further fine-tuned by phosphorylation and dephosphorylation events.[2] Once activated, CDK1 phosphorylates a vast array of downstream substrates, initiating a cascade of events that drive the cell into mitosis.[1] Dysregulation of CDK1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3]
Quantitative Analysis of CDK1 Inhibition
The potency of CDK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values are crucial for comparing the efficacy of different compounds and for designing experiments.
| Inhibitor | Target(s) | IC50 / K_i | Cell Line(s) / Conditions | Reference(s) |
| Flavopiridol | Pan-CDK inhibitor | CDK1: 30 nM | Not specified | [4] |
| CDK2: 170 nM | ||||
| CDK4: 100 nM | ||||
| CDK9: 20 nM | ||||
| RO-3306 | Selective CDK1 inhibitor | CDK1: 20 nM (K_i) | Not specified | [5] |
| CDK1/cyclin B1: 35 nM (K_i) | [5] | |||
| CDK2/cyclin E: 340 nM (K_i) | [5] | |||
| SKOV3: 16.92 µM | Ovarian Cancer Cell Lines | [6] | ||
| HEY: 10.15 µM | Ovarian Cancer Cell Lines | [6] | ||
| PA-1: 7.24 µM | Ovarian Cancer Cell Lines | [6] | ||
| OVCAR5: 8.74 µM | Ovarian Cancer Cell Lines | [6] | ||
| IGROV1: 13.89 µM | Ovarian Cancer Cell Lines | [6] |
Experimental Protocols for Assessing CDK1 Substrate Phosphorylation
Two primary methodologies are employed to investigate the effect of CDK1 inhibitors on substrate phosphorylation: in vitro kinase assays and quantitative phosphoproteomics.
In Vitro Kinase Assay
This method directly assesses the ability of a CDK1 inhibitor to block the phosphorylation of a specific, purified substrate by recombinant CDK1/Cyclin B.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine the purified substrate protein (e.g., Histone H1, a generic CDK substrate) and the CDK1 inhibitor at various concentrations.
-
Add recombinant active CDK1/Cyclin B complex.
-
Initiate the reaction by adding ATP (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for mass spectrometry-based detection).
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation:
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an X-ray film to visualize the radiolabeled, phosphorylated substrate. A decrease in the signal with increasing inhibitor concentration indicates inhibition of CDK1 activity.
-
Mass Spectrometry: For a non-radioactive approach, the reaction mixture can be digested with trypsin and analyzed by mass spectrometry to identify and quantify the phosphorylated peptides. A reduction in the abundance of specific phosphopeptides in the presence of the inhibitor demonstrates its effect.[7]
-
Quantitative Phosphoproteomics
This powerful technique allows for the global and unbiased analysis of changes in protein phosphorylation across the entire proteome of cells treated with a CDK1 inhibitor. A common approach is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Protocol:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" media containing normal amino acids (e.g., ¹²C₆-arginine and ¹²C₆,¹⁴N₂-lysine), while the other is grown in "heavy" media containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) for several passages to ensure complete incorporation.
-
-
Inhibitor Treatment: Treat one cell population (e.g., the "heavy" labeled cells) with the CDK1 inhibitor (e.g., Flavopiridol or RO-3306) for a specific duration. The other population ("light" labeled cells) serves as the vehicle-treated control.[8][9]
-
Cell Lysis and Protein Digestion: Harvest and combine equal amounts of protein from both cell populations. Digest the combined protein lysate into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[10]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify the phosphopeptides and their corresponding proteins.
-
Quantify the relative abundance of each phosphopeptide by comparing the signal intensities of the "heavy" and "light" isotopic pairs.
-
A significant decrease in the heavy-to-light ratio for a particular phosphopeptide indicates that its phosphorylation is dependent on CDK1 activity and is inhibited by the treatment.[8][9]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: CDK1 Activation Pathway and Point of Inhibition.
Caption: In Vitro Kinase Assay Workflow.
Caption: SILAC-based Phosphoproteomics Workflow.
Conclusion
The inhibition of CDK1 leads to a significant reduction in the phosphorylation of its numerous substrates, resulting in cell cycle arrest, typically at the G2/M boundary, and in some contexts, the induction of apoptosis. The methodologies outlined in this guide, namely in vitro kinase assays and quantitative phosphoproteomics, are powerful tools for elucidating the specific effects of CDK1 inhibitors. While "this compound" remains uncharacterized in public literature, the principles and techniques described herein using Flavopiridol and RO-3306 as examples provide a robust framework for the evaluation of any novel CDK1 inhibitor. Such studies are essential for the preclinical and clinical development of new anti-cancer therapies targeting the cell cycle machinery.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Investigating the Anti-proliferative Effects of Cdk1-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-proliferative effects of Cdk1-IN-5, a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). The document outlines the molecule's mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for key experimental procedures. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its biological activity and evaluation methods.
Introduction to this compound
This compound is a selective inhibitor of Cdk1, a crucial serine/threonine kinase that governs the G2/M transition and progression through mitosis in the cell cycle.[1] Dysregulation of Cdk1 activity is a common feature in many cancers, making it a compelling target for anti-cancer drug development. This compound has demonstrated potent anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest and modulating Cdk1 protein levels.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against several kinases and cancer cell lines. The following tables summarize the available data for easy comparison.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Cdk1 | 42.19[1] |
| Cdk2 | 188.71[1] |
| Cdk5 | 354.15[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.73[1] |
| PL45 | Pancreatic Ductal Adenocarcinoma | 1[1] |
Note: this compound also inhibited the growth of various other pancreatic ductal adenocarcinoma (PDAC), melanoma, leukemia, colon, and breast cancer cell lines by over 62% at a concentration of 10 µM after 24 hours of treatment.[1]
Mechanism of Action: G2/M Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G2/M phase.[1] This is achieved through the direct inhibition of Cdk1, which, in complex with Cyclin B1, forms the Maturation-Promoting Factor (MPF). MPF is essential for the entry of cells into mitosis. By inhibiting Cdk1, this compound prevents the phosphorylation of key substrates required for mitotic entry, leading to an accumulation of cells in the G2 phase of the cell cycle. Furthermore, treatment with this compound has been shown to downregulate the protein levels of Cdk1 in cancer cells.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-PATC53, PL45)
-
Complete growth medium (specific to cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0 to 10 µM.[1] A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein levels of Cdk1 and other relevant cell cycle proteins.
Materials:
-
Cancer cell lines (e.g., MDA-PATC53)
-
Complete growth medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at a specified concentration (e.g., 0.73 µM for MDA-PATC53) or vehicle control (DMSO) for 24 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell lines (e.g., MDA-PATC53)
-
Complete growth medium
-
This compound
-
DMSO
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a specified concentration (e.g., 0.73 µM for MDA-PATC53) or vehicle control (DMSO) for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent and selective Cdk1 inhibitor with significant anti-proliferative effects against a range of cancer cell lines, particularly those of pancreatic origin. Its mechanism of action, centered on the induction of G2/M cell cycle arrest, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for researchers to evaluate and expand upon the current understanding of this compound's biological activities.
References
An In-depth Technical Guide on Cyclin-Dependent Kinase 1 (CDK1) Inhibitors as Potential Therapeutic Agents for Solid Tumors
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Initial searches for a specific compound designated "Cdk1-IN-5" did not yield any publicly available scientific literature or data. Therefore, this guide will provide a comprehensive overview of the broader class of Cyclin-Dependent Kinase 1 (CDK1) inhibitors as potential therapeutic agents for solid tumors, drawing on established research and clinical data for representative compounds.
Executive Summary
Cyclin-Dependent Kinase 1 (CDK1) is a pivotal regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis.[1][2] Its overexpression and dysregulation are common hallmarks of many human cancers, leading to uncontrolled cell proliferation and tumor growth.[3][4][5] Consequently, CDK1 has emerged as a promising therapeutic target for the treatment of solid tumors. This technical guide delves into the core aspects of CDK1 inhibition as an anti-cancer strategy. It covers the mechanism of action, summarizes preclinical and clinical data for key CDK1 inhibitors, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
The Role of CDK1 in Cancer
CDK1, in complex with its regulatory partner Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for mitotic entry.[6] In numerous cancers, elevated levels of CDK1 are correlated with poor prognosis.[3] The kinase activity of CDK1 is tightly regulated in normal cells, but this control is often lost in tumor cells, contributing to their sustained proliferation.[4][7] Inhibition of CDK1 aims to reinstate cell cycle control, leading to cell cycle arrest and, in some cases, apoptosis of cancer cells.[1]
Mechanism of Action of CDK1 Inhibitors
CDK1 inhibitors are typically small molecules that function as ATP-competitive antagonists.[1] By binding to the ATP-binding pocket of CDK1, these inhibitors block the kinase's ability to phosphorylate its downstream substrates, which are crucial for the G2/M transition.[1] This inhibition leads to a G2/M phase cell cycle arrest, preventing cancer cells from dividing.[1] Some CDK1 inhibitors are highly selective, while others are pan-CDK inhibitors, targeting multiple CDKs.[1][3]
dot
References
- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] CDK1 structures reveal conserved and unique features of the essential cell cycle CDK | Semantic Scholar [semanticscholar.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. CDK inhibitor - Wikipedia [en.wikipedia.org]
Exploring the impact of Cdk1-IN-5 on apoptosis induction
An In-depth Technical Guide: Exploring the Impact of Cdk1 Inhibition on Apoptosis Induction
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Cdk1-IN-5" is not referenced in the currently available scientific literature. This guide, therefore, explores the broader and well-documented impact of Cyclin-dependent kinase 1 (Cdk1) inhibition on the induction of apoptosis, using established Cdk1 inhibitors as illustrative examples. The principles, pathways, and methodologies described herein provide a foundational understanding for investigating novel Cdk1 inhibitors.
Introduction: Cdk1 as a Target in Apoptosis
Cyclin-dependent kinase 1 (Cdk1), historically known as Cdc2, is a pivotal regulator of the cell cycle, primarily driving entry into and progression through mitosis.[1][2] Its activity is tightly controlled by binding to its regulatory subunit, Cyclin B1.[1] Beyond its canonical role in cell division, a growing body of evidence implicates Cdk1 in the intricate signaling networks governing apoptosis, or programmed cell death.[1][3]
The duality of Cdk1's function presents a compelling therapeutic rationale for its inhibition. In cancer, where cell cycle progression is often rampant and apoptosis is evaded, targeting Cdk1 can simultaneously halt proliferation and promote cell death.[4] The activation of Cdk1 has been shown to be a requisite for apoptosis in certain cellular contexts, while in others, its inhibition can trigger apoptotic pathways.[1][3] This technical guide delves into the mechanisms, experimental evaluation, and signaling pathways associated with the induction of apoptosis through Cdk1 inhibition.
Quantitative Data on Cdk1 Inhibitors and Apoptosis
The following tables summarize quantitative data from studies on various Cdk1 inhibitors, illustrating their effects on apoptosis and related cellular processes.
Table 1: Effect of Cdk1 Inhibitors on Apoptosis in Cancer Cell Lines
| Inhibitor | Cell Line | Concentration | Effect on Apoptosis | Reference |
| Roscovitine | HeLa Env/HeLa CD4 co-cultures | Not Specified | Prevented syncytial apoptosis | [5] |
| Dinaciclib | Raji (lymphoma) | Not Specified | Induced apoptosis and G2/M arrest | [6] |
| AZD5438 | IEC-6 (intestinal epithelial) | Not Specified | Induced caspase-3-dependent apoptosis | [7] |
| RO-3306 | Mitotic cells | Not Specified | Enhanced Fas-mediated activation of procaspase-8 | [8] |
Table 2: Impact of Cdk1 Inhibition on Cell Cycle and Apoptotic Markers
| Inhibitor | Cell Line | Observation | Implication for Apoptosis | Reference |
| Roscovitine | HeLa Env/HeLa CD4 co-cultures | Prevented p53S15 phosphorylation and Bax upregulation | Blocks a key pro-apoptotic pathway | [5] |
| Dinaciclib | Raji (lymphoma) | Downregulation of cell cycle proteins via Cdk1 pathway | Leads to cell cycle arrest and apoptosis | [6] |
| AZD5438 | IEC-6 (intestinal epithelial) | Increased phosphorylated p53 and p21Cip1 | Activation of DNA damage response and apoptosis | [7] |
| RO-3306 | Mitotic cells | Enhanced processing of procaspase-8 | Promotes extrinsic apoptosis pathway | [8] |
Signaling Pathways of Cdk1 Inhibition-Mediated Apoptosis
The inhibition of Cdk1 can trigger apoptosis through multiple signaling cascades. The specific pathway activated often depends on the cellular context and the specific inhibitor used. Below are diagrams of key pathways.
Caption: Cdk1 inhibition can lead to the activation of the p53 tumor suppressor, upregulation of the pro-apoptotic protein Bax, and subsequent initiation of the intrinsic mitochondrial apoptosis pathway.
Caption: Cdk1 can phosphorylate procaspase-8, inhibiting its activation. Inhibition of Cdk1 removes this brake, sensitizing cells to extrinsic apoptotic signals via the death-inducing signaling complex (DISC).[8]
Experimental Protocols for Assessing Apoptosis
A multi-assay approach is recommended to confirm apoptosis and elucidate the mechanism of action of a Cdk1 inhibitor.[9]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10][11]
-
Methodology:
-
Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 flask and culture for 24-48 hours. Treat cells with the Cdk1 inhibitor at various concentrations and for different time points. Include a vehicle-only control.[11]
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use trypsin to detach them.[11]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at approximately 670 x g for 5 minutes at room temperature.[11]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.[10] Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]
-
Principle: The TUNEL assay identifies nicks in the DNA that are generated during apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of these DNA fragments. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.[9]
-
Methodology:
-
Sample Preparation: Cells can be cultured on coverslips or cytocentrifuged onto slides. Fix the cells with a crosslinking agent like paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the TdT enzyme to enter the nucleus.
-
Labeling: Incubate the samples with the TdT enzyme and fluorescently labeled dUTPs.
-
Washing: Wash the samples to remove unincorporated nucleotides.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.[9]
-
Visualization: Analyze the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Caspase Activity Assays
Caspases are a family of proteases that are central executioners of apoptosis.[9]
-
Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
-
Methodology:
-
Cell Lysis: Treat cells with the Cdk1 inhibitor and then lyse the cells to release their contents.
-
Incubation with Substrate: Add the caspase substrate to the cell lysate.
-
Detection: After an incubation period, measure the signal (absorbance or fluorescence) using a microplate reader.
-
Quantification: The signal intensity is proportional to the caspase activity in the sample.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of a novel Cdk1 inhibitor.
Caption: A logical workflow for characterizing the pro-apoptotic activity of a Cdk1 inhibitor, from initial screening to mechanistic studies.
Conclusion
The inhibition of Cdk1 represents a promising strategy for inducing apoptosis in pathological conditions characterized by uncontrolled cell proliferation and resistance to cell death. A thorough understanding of the underlying signaling pathways and the use of a robust panel of experimental assays are critical for the successful development of novel Cdk1 inhibitors as therapeutic agents. This guide provides the foundational knowledge and methodologies for researchers, scientists, and drug development professionals to explore the impact of Cdk1 inhibition on apoptosis induction.
References
- 1. Cyclin-dependent kinase-1: linking apoptosis to cell cycle and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cdk1 and Cdk2 complexes (cyclin dependent kinases) in apoptosis: a role beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk1/Cyclin B1 Controls Fas-Mediated Apoptosis by Regulating Caspase-8 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk1-IN-5 in Human Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk1-IN-5, a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), in human cell culture experiments. This document outlines the inhibitor's mechanism of action, provides quantitative data for experimental design, and offers detailed protocols for key applications, including cell cycle analysis, apoptosis induction, and assessment of Cdk1 signaling.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Cdk1, a key serine/threonine kinase that governs the G2/M transition and progression through mitosis in the eukaryotic cell cycle. Dysregulation of Cdk1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1] this compound, a phthalazinone derivative, offers a valuable tool for investigating the cellular processes regulated by Cdk1 and for assessing the therapeutic potential of Cdk1 inhibition.
Mechanism of Action
Cdk1, in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF), which phosphorylates a multitude of substrates to drive mitotic entry. This compound exerts its biological effects by inhibiting the kinase activity of Cdk1. While the precise binding mode (e.g., ATP-competitive) is not explicitly detailed in the available literature, its potent inhibition at nanomolar concentrations suggests a high-affinity interaction with the kinase. By blocking Cdk1 activity, this compound can induce a G2/M cell cycle arrest and, at higher concentrations or with prolonged exposure, trigger apoptosis.[2][3]
Data Presentation
The following table summarizes the quantitative data for this compound, providing a basis for experimental design.
| Parameter | Value | Notes |
| Target | Cdk1 | Primary target kinase. |
| IC50 (Cdk1) | 42.19 nM | In vitro kinase assay. |
| IC50 (Cdk2) | 188.71 nM | Demonstrates selectivity over Cdk2. |
| IC50 (Cdk5) | 354.15 nM | Demonstrates selectivity over Cdk5. |
| Off-Target Kinase IC50 | >2400 nM | Tested against AXL, PTK2B, FGFR, JAK1, IGF1R, and BRAF, indicating high selectivity for Cdk1 at lower concentrations. |
| Effective Concentration in Cancer Cell Lines | 0 - 10 µM (24h) | Inhibits the growth of various cancer cell lines. The optimal concentration is cell-line dependent and should be determined empirically. |
Data sourced from MedchemExpress product information.
Mandatory Visualizations
Cdk1 Signaling Pathway and Point of Inhibition
Caption: Cdk1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment and Analysis
Caption: General workflow for this compound experiments in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the supplier's information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Cell Culture and Treatment
Materials:
-
Human cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture the chosen human cell line under standard conditions (37°C, 5% CO2).
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume proliferation overnight.
-
The next day, prepare working concentrations of this compound by diluting the 10 mM stock solution in complete culture medium. A typical starting range for a dose-response experiment, based on the IC50, would be from 50 nM to 10 µM.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
Protocol:
-
Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine the detached cells with the supernatant containing floating cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
PBS
Protocol:
-
After treatment with this compound, collect both floating and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]
Western Blot Analysis of Cdk1 Signaling Pathway
Materials:
-
Treated and control cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Cdk1 (Tyr15), anti-Cdk1, anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. Analyze the changes in protein expression and phosphorylation status.[5][6][7]
References
- 1. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk1-IN-5 solubility and stability in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk1-IN-5 is a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle.[1] This document provides detailed information on the solubility and stability of this compound in common laboratory solvents and culture media, along with protocols for its use in cell-based assays.
Data Presentation
Quantitative Solubility and Stability Data
While specific quantitative solubility data for this compound in DMSO and culture media is not publicly available from the supplier, general handling instructions for similar compounds provide valuable guidance. The following tables summarize the recommended storage and handling procedures for this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Recommendations & Handling |
| DMSO | Soluble (quantitative value not provided) | For creating stock solutions, dissolve this compound in DMSO.[2] If the compound does not readily dissolve, brief warming to 37°C and vortexing or sonication can be used.[3][4] It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility. |
| Culture Media | Sparingly soluble | Direct dissolution in aqueous buffers or culture media is not recommended. Prepare a high-concentration stock solution in DMSO first and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[5] A stepwise dilution is recommended to prevent precipitation.[5] |
| Ethanol | Not specified | Information not available. |
| Water | Insoluble | Avoid using water as a primary solvent. |
Table 2: this compound Stability and Storage
| Form | Storage Temperature | Stability | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place.[6] |
| 4°C | Up to 2 years | For shorter-term storage.[5][7] | |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6][8][9] |
| -80°C | Up to 6 months | For long-term storage of the stock solution.[6][7] | |
| Working Solution (in Culture Media) | 37°C (in incubator) | Should be used immediately | It is recommended to prepare fresh working solutions for each experiment from the frozen DMSO stock. Do not store aqueous solutions for more than a day. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[6] Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes or warm it briefly to 37°C to ensure complete dissolution.[3][4]
-
Storage: Aliquot the stock solution into sterile, light-protected, single-use vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][7]
Protocol 2: Preparation of Working Solution in Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in your desired cell culture medium to achieve the final working concentration. It is crucial to add the DMSO stock to the media and mix immediately to avoid precipitation. A stepwise dilution is recommended.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below the toxic level for your specific cell line (generally <0.5%).[5] Include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell-based assays.
Protocol 3: In Vitro Cdk1 Kinase Assay
This protocol is a general guideline and may need optimization for specific experimental conditions.
-
Reaction Buffer Preparation: Prepare a suitable kinase reaction buffer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the following components:
-
Cdk1/Cyclin B enzyme complex
-
Substrate (e.g., Histone H1)
-
This compound at various concentrations (or DMSO for control)
-
Kinase reaction buffer
-
-
Initiate Reaction: Add ATP (often radiolabeled, e.g., [γ-³²P]ATP) to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).
-
Analysis: Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography or by using a non-radioactive method such as an ADP-Glo™ Kinase Assay.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. manuals.plus [manuals.plus]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Optimal Cdk1-IN-5 Treatment for Cell Cycle Arrest: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M transition, is a prominent target for cancer therapy and cell cycle studies. Cdk1-IN-5 is a potent and selective inhibitor of Cdk1, inducing reversible cell cycle arrest in the G2 phase. This document provides detailed application notes and protocols for the optimal use of this compound to achieve efficient cell cycle arrest in various cell lines. The provided data, primarily focusing on the well-characterized Cdk1 inhibitor RO-3306 as a representative for this compound, will guide researchers in designing and executing experiments for cell synchronization and investigating the molecular events of the G2/M transition.
Data Presentation: Cdk1 Inhibitor (RO-3306) Treatment and G2/M Arrest
The following table summarizes quantitative data from various studies on the efficiency of the Cdk1 inhibitor RO-3306 in inducing G2/M phase cell cycle arrest.
| Cell Line | Inhibitor Concentration (µM) | Treatment Duration (hours) | Percent of Cells in G2/M Phase | Reference |
| HCT116 | 9 | 20 | Complete G2/M arrest | [1][2] |
| SW480 | 9 | 20 | Complete G2/M arrest | [1][2] |
| HeLa | 9 | 20 | Complete G2/M arrest | [1][2] |
| OVCAR5 | 0.5 - 25 | 36 | Dose-dependent increase | [3] |
| SKOV3 | 0.5 - 25 | 36 | Dose-dependent increase | [3] |
| MOLM-13 | 5 | 16 | ~60% | [4] |
| OCI-AML-3 | 5 | 16 | ~55% | [4] |
| HL-60 | 5 | 16 | ~50% | [4] |
| HeLa | 2 (mM) | 8-24 | Sustained G2 arrest | [5] |
| HeLa | 10 (mM) | 8-24 | Prolonged G2 arrest | [5] |
| HFL1 | 5 | 20 | Significant increase | [6][7] |
| MRC-5 | 5 | 20 | Significant increase | [6][7] |
| RPE | 5 | 20 | Significant increase | [6][7] |
Note: "Complete G2/M arrest" indicates that the vast majority of the cell population accumulated in the G2/M phase, as observed by flow cytometry. For OVCAR5 and SKOV3 cell lines, the original data shows a dose-dependent effect, and for MOLM-13, OCI-AML-3, and HL-60, the percentages are approximate based on the provided histograms. The concentrations for HeLa cells from one source were noted in mM, which is likely a typographical error in the source and should be interpreted with caution; µM is the standard unit for this compound's activity.
Mandatory Visualizations
Cdk1 Signaling Pathway in G2/M Transition
Caption: Cdk1 signaling at the G2/M transition and the point of inhibition by this compound.
Experimental Workflow for Optimal this compound Treatment
Caption: Workflow for determining the optimal concentration and duration of this compound treatment.
Logic Diagram for Cell Cycle Arrest Optimization
Caption: Logical relationship for optimizing this compound treatment conditions.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture cells in appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Seed cells in multi-well plates or flasks at a density that will allow them to be in the exponential growth phase at the time of treatment (typically 30-40% confluency).
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete growth medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired duration (e.g., 16, 20, 24, 36, or 48 hours).
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the cell cycle distribution.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Aspirate the ethanol and wash the cell pellet once with 1 mL of PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[8][9]
-
Incubate for 15-30 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE).
-
Gate on single cells using forward scatter (FSC) and side scatter (SSC) plots, and then a doublet discrimination plot (e.g., pulse width vs. pulse area).
-
Collect at least 10,000 events for each sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.[6]
-
Western Blotting for Cdk1 Activity (MPM-2 Staining)
The MPM-2 antibody recognizes proteins that are phosphorylated on Ser/Thr-Pro motifs, which are characteristic of Cdk1 substrates during mitosis. A strong MPM-2 signal is indicative of high Cdk1 activity.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MPM-2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal loading, probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
The optimal concentration and duration of this compound treatment for inducing G2/M arrest are cell-line dependent. For many cancer cell lines, a concentration in the range of 5-10 µM for 20-24 hours is effective. However, it is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions that maximize G2/M arrest while maintaining cell viability and the reversibility of the arrest, if required for subsequent experiments. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound as a tool for cell cycle research.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for Cdk1-IN-5 in Immunofluorescence Studies of Mitosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 1 (Cdk1) is a pivotal regulator of the cell cycle, primarily driving cells through the G2 phase and into mitosis.[1][2] Its activity is essential for critical mitotic events including chromosome condensation, nuclear envelope breakdown, and spindle formation.[3][4][5] Cdk1-IN-5 is a selective small molecule inhibitor of Cdk1 with an IC50 of 42.19 nM.[3] By arresting cells in the G2/M phase of the cell cycle, this compound serves as a valuable tool for studying the intricate processes of mitosis.[3] These application notes provide a detailed immunofluorescence protocol to observe the morphological and molecular changes in cells treated with this compound, focusing on key mitotic markers.
Mechanism of Action
Cdk1, in complex with cyclin B, phosphorylates a multitude of substrates to orchestrate mitotic entry and progression.[1][2] this compound selectively inhibits the kinase activity of Cdk1, leading to a G2/M phase arrest.[3] This inhibition prevents the downstream phosphorylation events necessary for mitotic entry, resulting in observable changes in cellular morphology, including effects on the mitotic spindle, centrosome separation, and chromosome condensation.[3][6][7]
Signaling Pathway of Cdk1 Inhibition
Caption: Cdk1/Cyclin B activation and its inhibition by this compound.
Expected Results
Treatment of asynchronous cell populations with this compound is expected to induce a potent G2/M arrest. Immunofluorescence analysis will reveal distinct morphological changes characteristic of Cdk1 inhibition during mitosis.
Table 1: Summary of Expected Mitotic Changes with this compound Treatment
| Mitotic Marker | Cellular Structure | Expected Observation in Control Cells (Mitotic) | Expected Observation in this compound Treated Cells |
| α-tubulin | Mitotic Spindle | Well-formed bipolar spindle with condensed chromosomes aligned at the metaphase plate. | Disrupted or absent mitotic spindles; potential for premature cytokinesis leading to cells without chromosomes.[3] |
| γ-tubulin | Centrosomes | Two distinct centrosomes at opposite poles of the mitotic spindle. | Defects in centrosome separation and maturation.[8][9][10] |
| Phospho-Histone H3 (Ser10) | Chromosomes | Strong nuclear signal, indicating highly condensed chromosomes.[11][12][13] | Reduced or absent signal, indicating a failure in chromosome condensation.[3] |
| DAPI | Nuclei/DNA | Clearly defined, condensed chromosomes. | Decondensed chromatin, cells arrested with a 4N DNA content.[3] |
Experimental Workflow
Caption: Immunofluorescence workflow for observing mitotic changes.
Detailed Immunofluorescence Protocol
This protocol is optimized for cultured mammalian cells (e.g., HeLa, U2OS) grown on glass coverslips.
Materials:
-
This compound (dissolved in DMSO)
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Glass coverslips (sterile)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies (see Table 2 for recommendations)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Table 2: Recommended Primary Antibodies
| Target | Host Species | Suggested Dilution |
| α-tubulin | Mouse | 1:500 - 1:1000 |
| γ-tubulin | Rabbit | 1:500 - 1:1000 |
| Phospho-Histone H3 (Ser10) | Rabbit or Mouse | 1:200 - 1:500 |
Note: Optimal antibody concentrations should be determined experimentally.
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare the desired concentration of this compound in complete culture medium. A final concentration in the range of 0.5-5 µM is a good starting point.[3] A DMSO vehicle control should be run in parallel.
-
Remove the old medium and add the medium containing this compound or DMSO.
-
Incubate for a suitable time to induce mitotic arrest (e.g., 16-24 hours).
-
-
Fixation:
-
Gently wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Protect from light from this point onwards.
-
Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1 hour at room temperature.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope equipped with the appropriate filters.
-
Analyze the images for changes in mitotic spindle morphology, centrosome number and separation, and chromosome condensation.
-
Troubleshooting:
-
High Background: Increase the number and duration of wash steps. Optimize the blocking time and the concentration of BSA.
-
Weak Signal: Increase the primary antibody concentration or incubation time. Ensure the secondary antibody is compatible with the primary antibody and is not expired.
-
No Mitotic Arrest: Verify the activity of the this compound compound. Optimize the concentration and incubation time. Ensure the cell line is sensitive to Cdk1 inhibition.
This application note provides a comprehensive protocol for utilizing this compound to investigate mitotic processes using immunofluorescence. By observing key markers of the mitotic machinery, researchers can gain valuable insights into the role of Cdk1 in cell division and the mechanism of action of Cdk1 inhibitors, which hold promise as anti-cancer therapeutics.
References
- 1. Histone H3 phospho-regulation by KimH3 in both interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Histone H3 (Mitotic Marker) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK1 Inactivation Regulates Anaphase Spindle Dynamics and Cytokinesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. CDK-1 Inhibition in G2 Stabilizes Kinetochore-Microtubules in the following Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression | PLOS Biology [journals.plos.org]
- 10. embopress.org [embopress.org]
- 11. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biocare.net [biocare.net]
Western blot protocol for detecting Cdk1-IN-5 effects on cyclin B1 levels
Topic: Western Blot Protocol for Detecting the Effects of a Cdk1 Inhibitor on Cyclin B1 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), complexed with its regulatory subunit Cyclin B1, is a key driver of the G2/M transition in the cell cycle.[1] Inhibition of Cdk1 activity is a promising strategy in cancer therapy as it can lead to cell cycle arrest and apoptosis. This application note provides a detailed protocol for utilizing Western blotting to analyze the effects of a Cdk1 inhibitor on Cyclin B1 protein levels in cultured cells. As the specific inhibitor "Cdk1-IN-5" is not found in publicly available literature, this protocol will use the well-characterized and selective Cdk1 inhibitor, RO-3306, as a representative compound to illustrate the experimental workflow and expected outcomes.[2] This methodology can be adapted for other Cdk1 inhibitors to assess their impact on the cell cycle machinery.
Signaling Pathway
The Cdk1/Cyclin B1 complex is central to the regulation of mitosis. Its activation is a tightly controlled process involving phosphorylation and dephosphorylation events. Once activated, the Cdk1/Cyclin B1 complex phosphorylates a multitude of downstream substrates, driving the cell into mitosis. Cdk1 inhibitors, such as RO-3306, competitively bind to the ATP-binding pocket of Cdk1, preventing the phosphorylation of its substrates and leading to a G2/M phase arrest.[2][3] This arrest can affect the stability and expression levels of key cell cycle proteins, including Cyclin B1 itself.[4]
Caption: Cdk1/Cyclin B1 signaling pathway and the point of inhibition.
Experimental Protocols
This section details the necessary protocols for cell culture, treatment with a Cdk1 inhibitor, protein extraction, and Western blot analysis.
Cell Culture and Synchronization
To observe cell cycle-specific effects, it is often beneficial to synchronize the cell population. A common method is the double thymidine block, which arrests cells at the G1/S boundary.
-
Cell Seeding: Plate cells (e.g., HeLa or HCT116) at a density that will allow them to reach 30-40% confluency by the time of the first thymidine addition.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18-24 hours.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed, sterile 1X PBS, and add fresh, pre-warmed complete growth medium. Incubate for 9-10 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours.
-
Release into Mitosis: Remove the thymidine-containing medium, wash twice with 1X PBS, and add fresh complete growth medium. Cells will now proceed synchronously through the cell cycle. Samples can be collected at various time points to analyze progression through G2 and M phases.
Treatment with Cdk1 Inhibitor (RO-3306)
-
Following release from the second thymidine block, allow cells to progress into the G2 phase (approximately 6-8 hours post-release for many cell lines).
-
Add the Cdk1 inhibitor RO-3306 to the culture medium at the desired final concentrations (e.g., 0, 1, 5, 10 µM). A DMSO control should be included.
-
Incubate the cells for the desired treatment duration (e.g., 2, 4, 6 hours).
Protein Extraction
-
Place the cell culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold 1X PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each dish (e.g., 100-200 µL for a 6 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin B1 (e.g., Rabbit pAb, 1:1000 dilution) and a loading control such as β-actin (e.g., Mouse mAb, 1:5000 dilution) overnight at 4°C with gentle agitation. The antibodies should be diluted in the blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the Cyclin B1 band intensity to the corresponding β-actin band intensity.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis.
Data Presentation
The following table summarizes representative quantitative data on the effect of the Cdk1 inhibitor RO-3306 on Cyclin B1 protein levels in synchronized HeLa cells. Cells were treated with varying concentrations of RO-3306 for 4 hours starting 8 hours after release from a double thymidine block. Cyclin B1 levels were quantified by densitometry and normalized to the β-actin loading control. The data is presented as the mean ± standard deviation from three independent experiments.
| Treatment Group | Cyclin B1 Level (Normalized to β-actin) | Fold Change vs. Control |
| Control (DMSO) | 1.00 ± 0.08 | 1.00 |
| RO-3306 (1 µM) | 0.95 ± 0.11 | 0.95 |
| RO-3306 (5 µM) | 0.68 ± 0.09 | 0.68 |
| RO-3306 (10 µM) | 0.42 ± 0.06 | 0.42 |
Note: This data is representative and illustrates a dose-dependent decrease in Cyclin B1 levels following Cdk1 inhibition. Actual results may vary depending on the cell line, inhibitor, and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for assessing the impact of Cdk1 inhibition on Cyclin B1 protein levels using Western blotting. The detailed methodologies for cell synchronization, inhibitor treatment, protein extraction, and immunoblotting, along with the provided diagrams and data presentation format, offer a robust framework for researchers in cell biology and drug discovery. The observed decrease in Cyclin B1 levels upon Cdk1 inhibition highlights the complex feedback mechanisms within the cell cycle and underscores the utility of Western blotting as a key technique for elucidating the molecular effects of targeted therapies.
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. pnas.org [pnas.org]
- 3. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK1-dependent Inhibition of the E3 Ubiquitin Ligase CRL4CDT2 Ensures Robust Transition from S Phase to Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Cdk1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is essential for the G2/M transition.[1][2] Its inhibition leads to cell cycle arrest at the G2/M phase, making it a promising target for cancer therapy. Cdk1-IN-5 is a selective inhibitor of Cdk1 with an IC50 value of 42.19 nM. This compound has been shown to inhibit the growth of various cancer cell lines by inducing G2/M cell cycle arrest.[3] These application notes provide a comprehensive guide to utilizing this compound for cell cycle analysis using flow cytometry, a powerful technique to quantify the distribution of cells in different phases of the cell cycle.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[4] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, flow cytometry can distinguish between cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a normal (2N) DNA content.
-
S phase: Cells undergoing DNA replication, with a DNA content between 2N and 4N.
-
G2/M phase: Cells that have completed DNA replication, with a 4N DNA content, and are in the G2 or mitosis phase.
Treatment of cells with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified by flow cytometry.
Data Presentation
The following table summarizes representative quantitative data from flow cytometry analysis of a human pancreatic cancer cell line (e.g., PL45) treated with this compound for 24 hours.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 | 25.8 | 19.0 |
| This compound | 0.5 | 40.1 | 15.3 | 44.6 |
| This compound | 1.0 | 25.7 | 10.5 | 63.8 |
| This compound | 2.0 | 15.3 | 5.2 | 79.5 |
Note: The data presented in this table is a representative example based on the known effects of Cdk1 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and the specific lot of this compound used.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, PL45, or another suitable line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment: Dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.5 µM, 1.0 µM, and 2.0 µM). As a negative control, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).
II. Cell Preparation for Flow Cytometry
-
Harvesting: After the incubation period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Trypsinization: Add 0.5 mL of 0.25% trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralization: Add 1 mL of complete medium to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
III. Cell Fixation
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Fixation: While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: Fix the cells overnight at -20°C.
IV. Staining with Propidium Iodide (PI)
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with 1 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. This step is crucial as PI can also bind to RNA.
-
PI Staining: Add 5 µL of a 1 mg/mL PI stock solution to the cell suspension (final concentration of 10 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
V. Flow Cytometry Analysis
-
Data Acquisition: Analyze the stained cells using a flow cytometer equipped with an excitation laser at 488 nm.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on the single-cell population to exclude doublets and debris.
Visualizations
Caption: Cdk1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | Glucocappasalin Induces G2/M-Phase Arrest, Apoptosis, and Autophagy Pathways by Targeting CDK1 and PLK1 in Cervical Carcinoma Cells [frontiersin.org]
- 3. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 4. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing G2/M Arrest in Synchronous Cell Cultures Using a Selective Cdk1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclin-dependent kinase 1 (Cdk1) is a critical regulator of the G2/M transition in the cell cycle.[1][2][3][4] Inhibition of Cdk1 provides a potent method for synchronizing cell cultures at the G2/M boundary, facilitating studies of mitotic entry, progression, and the efficacy of cell cycle-targeting therapeutics. These application notes provide a detailed protocol for inducing G2/M arrest in synchronous cell cultures using a selective Cdk1 inhibitor, with RO-3306 serving as a primary example. The principles and methods described are broadly applicable to other selective Cdk1 inhibitors.
Introduction to Cdk1 and G2/M Phase Transition
The transition from the G2 phase to mitosis (M phase) is a tightly regulated process driven by the activation of the Cdk1/Cyclin B complex.[5][6] During the G2 phase, Cyclin B levels rise and bind to Cdk1. However, the complex is kept in an inactive state through inhibitory phosphorylation at Threonine 14 (T14) and Tyrosine 15 (Y15) by the kinases Wee1 and Myt1.[5][6] For mitotic entry, the phosphatase Cdc25 removes these inhibitory phosphates, leading to the sharp activation of Cdk1.[5][6][7] Activated Cdk1 then phosphorylates a multitude of substrates, initiating the dramatic cellular reorganization characteristic of mitosis.
Selective Cdk1 inhibitors are small molecules that specifically block the kinase activity of Cdk1. By inhibiting Cdk1, these compounds prevent the phosphorylation of downstream targets necessary for mitotic entry, effectively arresting cells at the G2/M border.[8][9][10] This reversible arrest allows for the synchronization of a high percentage of cells in a culture, which can then be released into mitosis by washing out the inhibitor.
Cdk1 Signaling Pathway in G2/M Transition
The following diagram illustrates the key components and regulatory steps of the Cdk1 signaling pathway at the G2/M transition.
Caption: Cdk1 activation at the G2/M transition.
Experimental Workflow for Inducing G2/M Arrest
The following diagram outlines the general workflow for synchronizing cells at the G2/M boundary using a Cdk1 inhibitor.
Caption: Workflow for cell synchronization at G2/M.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, U2OS, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cdk1 inhibitor (e.g., RO-3306, stored as a stock solution in DMSO)
-
Propidium iodide (PI) staining solution for flow cytometry
-
Fixation solution (e.g., 70% ethanol)
-
Antibodies for Western blotting (e.g., anti-Phospho-Histone H3 (Ser10), anti-Cyclin B1)
Protocol for G2/M Arrest using RO-3306
This protocol describes the synchronization of HeLa cells at the G2/M boundary. Optimization of inhibitor concentration and incubation time may be required for other cell lines.
-
Cell Seeding: Seed HeLa cells in appropriate culture vessels and allow them to attach and grow to 50-60% confluency.
-
Optional Pre-synchronization (for a tighter G2/M block):
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 16-18 hours to arrest cells at the G1/S boundary.
-
Wash the cells twice with warm PBS and once with complete medium to release them from the thymidine block.
-
Allow cells to proceed through S phase for 8-10 hours.
-
-
Cdk1 Inhibition:
-
Add RO-3306 to the culture medium to a final concentration of 5-10 µM. For cultures not pre-synchronized, a longer incubation may be necessary.
-
Incubate for 16-24 hours.
-
-
Harvesting and Analysis of G2/M Arrested Cells:
-
To confirm G2/M arrest, harvest a sample of the cells.
-
For Flow Cytometry:
-
Fix the cells in ice-cold 70% ethanol.
-
Stain with propidium iodide solution containing RNase A.
-
Analyze the DNA content by flow cytometry. A significant peak at 4N DNA content indicates G2/M arrest.
-
-
For Western Blotting:
-
Lyse the cells and perform Western blot analysis for markers of G2 (e.g., high Cyclin B1) and M phase (e.g., low Phospho-Histone H3 (Ser10)).
-
-
-
Release from G2/M Arrest:
-
To release the cells into mitosis, wash the cells twice with warm PBS and once with complete medium to remove the Cdk1 inhibitor.
-
Add fresh, pre-warmed complete medium.
-
-
Analysis of Mitotic Progression:
-
Collect cells at various time points after release (e.g., 0, 15, 30, 45, 60, 90 minutes).
-
Analyze the cell cycle profile by flow cytometry to observe the progression from the 4N peak into mitosis and subsequent cytokinesis.
-
Analyze mitotic markers by Western blotting (e.g., an increase and subsequent decrease in Phospho-Histone H3 (Ser10)).
-
Observe mitotic events (e.g., chromosome condensation, spindle formation) by microscopy.
-
Data Presentation
The following tables present representative quantitative data obtained from experiments using a Cdk1 inhibitor to induce G2/M arrest.
Table 1: Cell Cycle Distribution of HeLa Cells Treated with a Cdk1 Inhibitor (RO-3306)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Asynchronous (DMSO control) | 45 ± 3 | 30 ± 4 | 25 ± 2 |
| RO-3306 (10 µM, 24h) | 5 ± 2 | 10 ± 3 | 85 ± 5 |
Table 2: Mitotic Index of HeLa Cells After Release from Cdk1 Inhibitor Block
| Time After Release (minutes) | Mitotic Index (%) (Phospho-Histone H3 (Ser10) positive) |
| 0 | < 5 |
| 30 | 40 ± 6 |
| 60 | 75 ± 8 |
| 90 | 50 ± 7 |
| 120 | 20 ± 4 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low percentage of G2/M arrested cells | Inhibitor concentration is too low. | Optimize the inhibitor concentration by performing a dose-response experiment. |
| Incubation time is too short. | Increase the incubation time. | |
| Cell line is resistant to the inhibitor. | Try a different Cdk1 inhibitor or a higher concentration. | |
| Cells do not re-enter the cell cycle after washout | Inhibitor is not completely removed. | Ensure thorough washing of the cells. |
| Inhibitor has cytotoxic effects at the concentration used. | Perform a viability assay (e.g., Trypan Blue exclusion) and lower the inhibitor concentration if necessary. | |
| Asynchronous entry into mitosis after release | Pre-synchronization step was not performed or was inefficient. | Include a G1/S block (e.g., with thymidine) before adding the Cdk1 inhibitor for a tighter synchronization. |
Conclusion
The use of selective Cdk1 inhibitors is a highly effective method for synchronizing mammalian cell cultures at the G2/M transition. This technique provides a powerful tool for researchers studying the molecular mechanisms of mitosis, cell division, and the development of anti-cancer therapies that target the cell cycle. The protocols and data presented here serve as a comprehensive guide for the successful application of this methodology.
References
- 1. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application of Cdk1-IN-5 in High-Throughput Screening for Anti-Cancer Drugs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][2][3] Overexpression of Cdk1 is associated with uncontrolled cell proliferation and poor prognosis in several malignancies, including pancreatic, breast, and lung cancer, as well as leukemia.[4] Cdk1-IN-5 is a selective small molecule inhibitor of Cdk1 with demonstrated activity against cancer cells.[5] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize potential anti-cancer drug candidates. The protocols cover biochemical and cell-based screening assays, as well as secondary assays for mechanism of action studies, including cell cycle and apoptosis analysis.
Mechanism of Action of Cdk1
Cdk1, in complex with its regulatory partners, cyclins A and B, governs the G2/M transition and progression through mitosis.[1][2] Dysregulation of Cdk1 activity leads to genomic instability and unchecked cell division, hallmarks of cancer.[1] this compound selectively inhibits the kinase activity of Cdk1, leading to cell cycle arrest and induction of apoptosis in cancer cells.[5]
Quantitative Data Summary
The inhibitory activity of this compound against Cdk1 and other kinases, as well as its anti-proliferative effects on various cancer cell lines, are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [5]
| Kinase | IC50 (nM) |
| Cdk1 | 42.19 |
| Cdk2 | 188.71 |
| Cdk5 | 354.15 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-PATC53 | Pancreatic Cancer | 0.73 |
| PL45 | Pancreatic Cancer | 1.0 |
| Various | Melanoma, Leukemia, Colon, Breast Cancer | >62% inhibition at 10 µM |
Experimental Protocols
High-Throughput Screening (HTS) for Cdk1 Inhibitors
This section outlines a general workflow for a high-throughput screen to identify inhibitors of Cdk1, which can be adapted for this compound as a reference compound.
Caption: High-throughput screening workflow for identifying Cdk1 inhibitors.
This assay quantitatively measures ADP produced by the Cdk1 kinase reaction, where a decrease in signal indicates inhibition.
Materials:
-
Recombinant Cdk1/Cyclin B enzyme
-
CDK substrate peptide (e.g., from AMSBIO CDK1 Assay Kit)[6]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (as a control inhibitor)
-
Compound library
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
384-well white assay plates
Protocol: [7]
-
Compound Plating: Dispense 50 nL of test compounds and this compound (e.g., at a final concentration of 10 µM for primary screen) into 384-well plates.
-
Enzyme Preparation: Prepare a solution of Cdk1/Cyclin B in Kinase Assay Buffer.
-
Substrate/ATP Mix: Prepare a solution of the CDK substrate peptide and ATP in Kinase Assay Buffer.
-
Reaction Initiation: Add 5 µL of the enzyme solution to the compound-plated wells, followed by 5 µL of the Substrate/ATP mix to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells. A decrease in signal suggests cytotoxic or cytostatic effects of the compounds.
Materials:
-
Cancer cell line of interest (e.g., MDA-PATC53, PL45)
-
Complete cell culture medium
-
This compound
-
Compound library
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
384-well clear-bottom white plates
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add test compounds and this compound at various concentrations to the cells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Secondary Assays for Hit Validation and Characterization
Caption: Simplified Cdk1 signaling pathway in the cell cycle.
This protocol is used to determine the effect of this compound on cell cycle distribution. Inhibition of Cdk1 is expected to cause a G2/M phase arrest.[5]
Materials:
-
Cancer cells treated with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours.
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS and then resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.[11][12][13]
Materials:
-
Cancer cells treated with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Conclusion
This compound is a valuable tool for studying the role of Cdk1 in cancer and for the discovery of novel anti-cancer therapeutics. The protocols outlined in these application notes provide a framework for high-throughput screening and detailed characterization of potential Cdk1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and validate new drug candidates targeting the Cdk1 pathway.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. genecards.org [genecards.org]
- 4. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. promega.com [promega.com]
- 8. Flow cytometry for cell cycle analysis: [bio-protocol.org]
- 9. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 10. nanocellect.com [nanocellect.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Live-Cell Imaging of Cdk1-IN-5 Treated Cells to Monitor Mitotic Progression
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is essential for the G2/M transition and progression through mitosis.[1] Its activity is tightly controlled by association with cyclin B1 and through inhibitory phosphorylation.[2] Dysregulation of Cdk1 activity is a hallmark of cancer, making it a prime target for therapeutic intervention.[1] Cdk1-IN-5 is a selective inhibitor of Cdk1, demonstrating potent inhibition of the kinase and inducing cell cycle arrest at the G2/M phase.[3] This application note provides detailed protocols for utilizing live-cell imaging to monitor the effects of this compound on mitotic progression, offering a quantitative approach to assess the efficacy of Cdk1 inhibition.
Principle
Live-cell imaging allows for the real-time visualization and quantification of cellular processes in their native state. By employing fluorescently labeled proteins that mark key cellular structures, such as histone H2B for chromosomes and alpha-tubulin for the spindle, researchers can meticulously track the dynamic events of mitosis. Treatment with this compound is expected to perturb the normal sequence and timing of these events, leading to a mitotic arrest or aberrant progression. This can be quantified by measuring the duration of specific mitotic phases and the frequency of mitotic errors.
Materials and Reagents
-
Cell Lines: HeLa or U2OS cells stably expressing fluorescently tagged proteins (e.g., H2B-GFP and mCherry-α-tubulin).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Live-Cell Imaging Medium: CO2-independent medium (e.g., Leibovitz's L-15) supplemented with 10% FBS.
-
This compound: Stock solution in DMSO.
-
Propidium Iodide (PI) or DAPI: For nuclear staining in fixed-cell analysis.
-
Paraformaldehyde (PFA): For cell fixation.
-
Phosphate Buffered Saline (PBS): For washing cells.
-
Glass-bottom imaging dishes or plates.
Data Presentation
The following tables summarize quantitative data on the effects of a selective Cdk1 inhibitor on mitotic progression in HeLa cells. This data is representative of the expected outcomes when using a potent Cdk1 inhibitor like this compound.
Table 1: Effect of Cdk1 Inhibition on Mitotic Timing
| Treatment Concentration | Average Time from Nuclear Envelope Breakdown to Anaphase Onset (minutes) | Standard Deviation (minutes) | Number of Cells Analyzed |
| DMSO (Control) | 20.7 | 3.9 | >116 |
| 1 µM RO-3306 | 28.6 | 8.1 | >116 |
| 3 µM RO-3306 | 187 | N/A | >50 |
*Data from a study using RO-3306, a well-characterized selective Cdk1 inhibitor, in RPE-1 and HeLa cells, respectively. This serves as a proxy for the expected quantitative effects of this compound.
Table 2: Phenotypic Outcomes of Cdk1 Inhibition during Mitosis
| Treatment | Mitotic Arrest (%) | Premature Cytokinesis (%) | Normal Mitotic Exit (%) |
| Control | < 5 | < 1 | > 95 |
| 9 µM RO-3306* | > 90 (initially) | Majority within 20-40 mins | < 5 |
*Data from a study using the selective Cdk1 inhibitor RO-3306 in HeLa cells.[3] This data is illustrative of the expected phenotypes with this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression
This protocol details the steps for real-time monitoring of cells treated with this compound.
-
Cell Seeding: 24-48 hours prior to imaging, seed HeLa H2B-GFP/mCherry-α-tubulin cells onto glass-bottom imaging dishes at a density that allows for individual cells to be tracked (e.g., 30-40% confluency).
-
Cell Synchronization (Optional): For a more synchronous population of cells entering mitosis, synchronize cells at the G1/S boundary using a double thymidine block.
-
Inhibitor Treatment: On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of this compound or DMSO as a vehicle control. A typical starting concentration for a potent Cdk1 inhibitor would be in the range of its IC50 value (for this compound, the IC50 is 42.19 nM).[3] A dose-response experiment is recommended.
-
Microscope Setup: Place the imaging dish on a microscope equipped with a live-cell incubation chamber maintained at 37°C and 5% CO2. Use an appropriate objective for cellular resolution (e.g., 40x or 60x).
-
Image Acquisition:
-
Locate a field of view with healthy, asynchronous cells or cells nearing mitosis if synchronized.
-
Set up a time-lapse acquisition with images captured every 3-5 minutes for 12-24 hours.
-
Capture images in the GFP (for chromosomes) and mCherry (for spindle) channels. A phase-contrast or DIC channel should also be captured to monitor overall cell morphology.
-
-
Data Analysis:
-
Manually or using automated tracking software, record the time of key mitotic events for individual cells:
-
Nuclear Envelope Breakdown (NEBD): The point at which the distinct nuclear boundary disappears.
-
Metaphase: When all chromosomes align at the metaphase plate.
-
Anaphase Onset: The separation of sister chromatids.
-
Cytokinesis: The physical division of the cell.
-
-
Calculate the duration of each mitotic phase for treated and control cells.
-
Score for mitotic phenotypes such as mitotic arrest, chromosome mis-segregation, and premature cytokinesis.
-
Protocol 2: Immunofluorescence Staining for Fixed-Cell Analysis
This protocol allows for higher-resolution imaging of the mitotic spindle and chromosomes at specific time points after this compound treatment.
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound or DMSO as described in Protocol 1.
-
Fixation: At desired time points (e.g., 0, 2, 4, 8, 16 hours post-treatment), wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize the spindle) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain the nuclei with DAPI or PI for 5 minutes.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and image using a confocal or widefield fluorescence microscope.
Visualizations
Caption: Cdk1 signaling pathway in mitotic entry.
Caption: Experimental workflow for live-cell imaging.
Troubleshooting
| Problem | Possible Cause | Solution |
| Phototoxicity/Cell Death | Excessive light exposure. | Reduce laser power, increase exposure time, or decrease the frequency of image acquisition. Use a CO2-independent medium with antioxidants. |
| Poor Signal-to-Noise Ratio | Low expression of fluorescent proteins, low laser power. | Use a cell line with brighter fluorescent protein expression. Increase laser power incrementally, being mindful of phototoxicity. |
| No Mitotic Arrest Observed | This compound concentration is too low or inactive. | Perform a dose-response curve to find the optimal concentration. Ensure proper storage and handling of the inhibitor. |
| Cells Detach During Imaging | Poor cell adhesion, unhealthy cells. | Use coated imaging dishes (e.g., poly-D-lysine). Ensure cells are healthy before starting the experiment. |
Conclusion
Live-cell imaging provides a powerful and quantitative method to dissect the cellular response to Cdk1 inhibition by this compound. By carefully monitoring mitotic progression, researchers can gain valuable insights into the mechanism of action of this and other Cdk1 inhibitors, aiding in the development of novel cancer therapeutics. The protocols and data presented here serve as a comprehensive guide for implementing these techniques in the laboratory.
References
Troubleshooting & Optimization
Cdk1-IN-5 off-target effects on CDK2 and CDK5.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Cdk1-IN-5 on CDK2 and CDK5. This resource is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical inhibitor designed to be a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Its primary therapeutic potential lies in its ability to arrest the cell cycle, making it a subject of research for cancer therapies.
Q2: Does this compound have off-target effects on other kinases?
Yes, like many kinase inhibitors, this compound exhibits activity against other kinases, most notably CDK2 and CDK5. While it is most potent against CDK1, it can inhibit CDK2 and CDK5 at higher concentrations.
Q3: What are the known IC50 values of this compound for CDK1, CDK2, and CDK5?
The half-maximal inhibitory concentrations (IC50) are crucial for understanding the potency and selectivity of this compound. The known values are summarized in the table below.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against CDK1, CDK2, and CDK5
| Kinase | IC50 (nM) | Selectivity vs. CDK1 |
| CDK1 | 42.19 | 1-fold |
| CDK2 | 188.71 | 4.5-fold |
| CDK5 | 354.15 | 8.4-fold |
Data sourced from Akl L, et al. Eur J Med Chem. 2022.[1]
Troubleshooting Guide
Issue 1: Unexpected cell cycle arrest phenotype.
-
Problem: You observe a G1/S phase arrest in addition to the expected G2/M arrest.
-
Possible Cause: this compound is inhibiting CDK2, which plays a critical role in the G1/S transition. At the concentration you are using, the off-target inhibition of CDK2 may be significant enough to induce a G1/S block.
-
Solution:
-
Titrate the inhibitor: Perform a dose-response experiment to find the lowest concentration of this compound that gives you the desired G2/M arrest with minimal effects on the G1/S transition.
-
Use a more selective inhibitor: If clean G2/M arrest is crucial, consider using a more selective CDK1 inhibitor with a better selectivity profile against CDK2.
-
Rescue experiment: To confirm that the G1/S arrest is due to CDK2 inhibition, you could try to rescue the phenotype by overexpressing a this compound-resistant mutant of CDK2.
-
Issue 2: Unexplained neurotoxic effects in neuronal cell models.
-
Problem: You are using this compound in a neuronal cell line to study the role of CDK1 in a non-cell cycle-related process and observe unexpected neuronal dysfunction or cell death.
-
Possible Cause: CDK5 is a critical kinase for neuronal function, and its inhibition by this compound could be causing the observed neurotoxicity.
-
Solution:
-
Lower the concentration: As with cell cycle experiments, determine the lowest effective concentration for inhibiting CDK1 to minimize off-target effects on CDK5.
-
Control with a known CDK5 inhibitor: Use a well-characterized CDK5 inhibitor as a positive control to see if it phenocopies the effects of this compound in your system.
-
Measure CDK5 activity: Directly measure the activity of CDK5 in your neuronal cells treated with this compound to confirm off-target inhibition.
-
Issue 3: Discrepancy between in vitro kinase assay data and cellular assay results.
-
Problem: The concentration of this compound required to see a cellular effect is much higher than its in vitro IC50 for CDK1.
-
Possible Cause:
-
Cell permeability: The compound may have poor cell membrane permeability.
-
Efflux pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Plasma protein binding: If you are working in the presence of serum, the inhibitor may be binding to plasma proteins, reducing its effective concentration.
-
Off-target effects masking the primary effect: Inhibition of other kinases might be counteracting the effect of CDK1 inhibition.
-
-
Solution:
-
Perform a cellular target engagement assay: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET to confirm that this compound is binding to CDK1 in your cells at the concentrations used.
-
Test in serum-free media: If possible, perform experiments in serum-free or low-serum conditions to assess the impact of plasma protein binding.
-
Use efflux pump inhibitors: If you suspect active efflux, you can co-treat with known inhibitors of common efflux pumps like verapamil (for P-glycoprotein).
-
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of an inhibitor against a purified kinase. The specific conditions for this compound can be found in Akl L, et al. Eur J Med Chem. 2022.
Materials:
-
Purified recombinant CDK1/Cyclin B, CDK2/Cyclin A, and CDK5/p25 kinases.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
Substrate (e.g., Histone H1 for CDKs).
-
This compound (or other inhibitors) at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.
-
White, opaque 96-well or 384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare inhibitor dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Prepare kinase reaction mix: In each well of the plate, add the kinase, substrate, and kinase buffer.
-
Add inhibitor: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Develop luminescent signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence: Read the luminescence on a plate reader.
-
Data analysis:
-
Subtract the background (no enzyme) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Cdk1-IN-5 not showing expected G2/M arrest in western blot
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering issues with Cdk1-IN-5, specifically when the expected G2/M arrest is not observed via western blot.
Troubleshooting Guide: Lack of Expected G2/M Arrest
Here are potential reasons and solutions for why your experiment may not be showing the expected results.
Question 1: Is your this compound inhibitor being used correctly?
Answer: Problems with the inhibitor itself, including its concentration, preparation, or stability, are a common source of experimental failure.
-
Concentration and Duration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Start with a broad range and narrow it down.
-
Solubility and Storage: Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) at a high concentration to create a stock solution. Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing the working concentration, ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control.
-
Compound Activity: If possible, verify the activity of your inhibitor. If it has been stored for a long time or handled improperly, it may have lost its potency.
Question 2: Are your cells and experimental setup optimized for G2/M arrest?
Answer: The state of your cells and the experimental design are critical for observing a robust cell cycle arrest.
-
Cell Health and Density: Ensure your cells are healthy, proliferating, and free from contamination. Plate cells at a density that allows for logarithmic growth throughout the experiment; both sparse and overly confluent cultures can behave atypically.
-
Cell Line Specificity: Different cell lines have varying sensitivities to Cdk1 inhibitors. What works for one cell line may not work for another. It's essential to consult the literature for your specific cell line or test a range of conditions.
-
Positive Controls: Always include a positive control for G2/M arrest. This is crucial to confirm that your cells are capable of arresting and that your detection method is working correctly. RO-3306 is an excellent alternative Cdk1 inhibitor known to cause G2 arrest, while Nocodazole can be used to induce a mitotic arrest, which also elevates many G2/M markers.[1][2][3]
Question 3: Are you probing for the correct G2/M markers by Western Blot?
Answer: Observing G2/M arrest by western blot depends on monitoring the levels and post-translational modifications of key cell cycle proteins. A single marker might not be sufficient.
-
Expected Protein Changes: Inhibition of Cdk1 should prevent entry into mitosis. This results in an accumulation of cells in the G2 phase. Key markers to observe include:
-
Cyclin B1: Its levels rise during G2 and peak in mitosis. An effective G2 arrest should show an accumulation of Cyclin B1.[4]
-
Phospho-Histone H3 (Ser10): This is a classic marker for condensed chromatin in mitosis. Since this compound should block cells before full mitotic entry, you might see a stabilization or slight increase in pHH3(Ser10) but not the dramatic increase seen with mitotic blockers like Nocodazole.
-
Phospho-CDK Substrates: Using an antibody that recognizes the phosphorylated CDK substrate motif can provide a global view of Cdk1 activity.[5] Treatment with this compound should lead to a decrease in the signal from this antibody compared to a mitotic population.[3]
-
Total Cdk1 (Cdc2): This should be used as a control to ensure that the total protein level is unchanged by the treatment.[4]
-
Question 4: Could there be an issue with your Western Blot protocol?
Answer: Even with a successful cell cycle arrest, technical issues during the western blotting process can lead to a lack of signal or misleading results.
-
Antibody Performance: Ensure your primary antibodies are validated for western blotting and are specific to the target protein. Use the manufacturer's recommended dilution or optimize it yourself. Check that the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit, anti-mouse) and that it is not expired.
-
Protein Lysis and Loading: Use lysis buffers containing protease and phosphatase inhibitors to preserve your proteins and their phosphorylation states.[6] Quantify your total protein using a method like a BCA assay to ensure equal loading across all lanes.
-
Transfer and Blocking: Confirm that your proteins have successfully transferred from the gel to the membrane (e.g., by using a pre-stained ladder or Ponceau S staining). Optimize your blocking step; insufficient blocking can cause high background, while excessive blocking can mask your signal.[6][7]
-
Washing and Detection: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the blot.[7][8] Ensure your detection reagents (e.g., ECL substrate) are not expired and that you are optimizing the exposure time.[7]
Frequently Asked Questions (FAQs)
What is the mechanism of Cdk1? Cdk1 (Cyclin-Dependent Kinase 1), also known as Cdc2, is a key protein kinase that, when complexed with Cyclin B, forms the Maturation-Promoting Factor (MPF).[9] This complex phosphorylates numerous substrates to drive the cell from the G2 phase into mitosis (M phase).[10]
What is a good positive control for G2/M arrest in western blot? A well-characterized Cdk1 inhibitor like RO-3306 is an ideal positive control for inducing G2 arrest.[3] Alternatively, agents like Nocodazole, which disrupts microtubules and causes a mitotic arrest, can serve as a positive control for the upregulation of mitotic markers like Phospho-Histone H3 and Cyclin B1.[3]
How long should I treat my cells with this compound? The optimal treatment time can range from 6 to 24 hours, depending on the cell line's doubling time and its sensitivity to the inhibitor. A time-course experiment is the best way to determine the ideal duration for achieving a robust G2/M arrest in your specific system.
My western blot signal is very weak or absent. What should I check first? For weak or no signal, start by checking the basics:
-
Antibody Concentrations: Increase the primary antibody concentration or incubate for a longer period (e.g., overnight at 4°C).[7]
-
Protein Load: Increase the amount of total protein loaded onto the gel, especially for low-abundance targets.[7]
-
Reagent Integrity: Ensure your primary and secondary antibodies and your detection substrate have not expired and were stored correctly.[7]
-
Transfer Efficiency: Verify that the protein of interest has transferred to the membrane. Smaller proteins can transfer through the membrane, while larger ones may transfer inefficiently.[6]
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Cell Cycle Inhibitors
| Compound | Target | Typical Working Concentration | Common Solvent | Purpose |
| This compound | Cdk1 | 1 - 20 µM | DMSO | Induce G2 Arrest |
| RO-3306 | Cdk1 | 1 - 10 µM | DMSO | Positive Control for G2 Arrest[3] |
| Nocodazole | Microtubule Polymerization | 50 - 200 ng/mL | DMSO | Positive Control for Mitotic Arrest[3] |
Table 2: Key Western Blot Markers for Analyzing G2/M Arrest
| Protein Marker | Expected Change with Cdk1 Inhibition | Cellular Role/Function |
| Cyclin B1 | Increase / Accumulation | Regulatory subunit of Cdk1; levels rise in G2/M.[4] |
| Phospho-Histone H3 (Ser10) | No change or slight decrease vs. mitotic control | Marker for mitotic chromatin condensation. |
| Phospho-CDK Substrate Motif | Decrease | Global indicator of Cdk1 kinase activity.[5] |
| Total Cdk1 (Cdc2) | No change | Loading control; confirms consistent total protein levels. |
| β-Actin / GAPDH | No change | Standard loading control. |
Experimental Protocols
Protocol: Western Blot Analysis of G2/M Arrest
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1, 5, 10 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 5 µM RO-3306) for the desired time (e.g., 16-24 hours).
-
-
Protein Lysate Preparation:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store at -80°C or proceed to quantification.
-
-
SDS-PAGE and Electrotransfer:
-
Quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, anti-pHH3) at the recommended dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed.
-
Visualizations
Caption: Cdk1 activation pathway for mitotic entry and its inhibition by this compound.
Caption: A logical workflow for troubleshooting the absence of this compound induced G2/M arrest.
References
- 1. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-CDK Substrate Motif [(K/H)pSP] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
Potential degradation or instability issues of Cdk1-IN-5 in solution
Welcome to the technical support center for Cdk1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the handling, storage, and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, ATP-competitive inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key serine/threonine kinase that, in complex with its cyclin partners (primarily Cyclin B), plays a crucial role in regulating the G2/M transition of the cell cycle.[1][2][3] By inhibiting Cdk1, this compound can arrest cells in the G2/M phase, leading to a halt in proliferation, which is the basis for its anticancer activity.[1]
Q2: What are the recommended storage conditions for this compound as a solid and in a stock solution?
A2: While specific stability data for this compound is not publicly available, general guidelines for small molecule kinase inhibitors should be followed.
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Prepare a concentrated stock solution in an anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[4] For a similar inhibitor, stock solutions in DMSO were noted to be stable for up to 3 months at -20°C.
Q3: My experimental results are inconsistent when using a this compound solution that has been stored for some time. What could be the cause?
A3: Inconsistent results are often indicative of compound degradation in solution. Several factors can contribute to this:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is highly recommended to prepare single-use aliquots.
-
Storage Temperature: Storing stock solutions at 4°C or room temperature for extended periods is not recommended. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment.
-
Solvent Quality: The presence of water in DMSO can accelerate the degradation of many small molecules. Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Hydrolysis: The compound may be susceptible to hydrolysis in aqueous media. Working solutions in cell culture media or aqueous buffers should be used immediately after preparation.
Q4: How can I check the stability of my this compound solution?
A4: You can perform a stability assessment in your own lab. This can be done by analytical methods, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of degradation products over time. Alternatively, a functional assay, like a cell-based viability assay or an in vitro kinase assay, can be used to determine if the biological activity of the compound has diminished. A detailed protocol for a self-conducted stability study is provided in the Troubleshooting Guides section.
This compound Activity Profile
| Parameter | Value | Notes |
| Target | Cdk1/Cyclin B | Primary target |
| IC₅₀ (Cdk1) | 42.19 nM | In vitro kinase assay[1] |
| IC₅₀ (Cdk2) | 188.71 nM | Shows some off-target activity[1] |
| IC₅₀ (Cdk5) | 354.15 nM | Shows some off-target activity[1] |
| Cellular IC₅₀ | 0.73 µM (MDA-PATC53 cells) | Cell viability assay (24h)[1] |
| Cellular IC₅₀ | 1.00 µM (PL45 cells) | Cell viability assay (24h)[1] |
Signaling Pathway
The diagram below illustrates the central role of the Cdk1/Cyclin B complex in the G2/M transition of the cell cycle, the point at which this compound exerts its inhibitory effect.
Caption: Cdk1/Cyclin B pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue: Loss of this compound Activity in Experiments
This guide provides a systematic approach to troubleshooting experiments where this compound appears to have lost its inhibitory activity.
Caption: Troubleshooting logic for loss of this compound activity.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol describes a method to evaluate the stability of a this compound stock solution using a cell-based viability assay. This serves as a functional assessment of the inhibitor's potency over time.
Objective: To determine the functional stability of this compound in a DMSO stock solution stored under specific conditions.
Materials:
-
This compound solid compound and DMSO stock solution to be tested.
-
Cancer cell line sensitive to Cdk1 inhibition (e.g., MDA-PATC53).[1]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, MTT).
-
Multichannel pipette.
-
Plate reader (luminometer, fluorometer, or spectrophotometer).
-
Humidified incubator (37°C, 5% CO₂).
Workflow Diagram:
Caption: Experimental workflow for assessing this compound solution stability.
Procedure:
-
Preparation of 'Time Zero' (T0) Standard: Prepare a fresh stock solution of this compound in anhydrous DMSO from the solid powder. This will serve as the fully active control.
-
Sample Preparation: Take an aliquot of the aged stock solution that you wish to test.
-
Serial Dilutions:
-
Perform a serial dilution of both the 'T0' standard and the aged stock solution in complete cell culture medium to achieve a range of concentrations that will span the expected IC₅₀ value (e.g., from 10 µM down to 1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Cell Seeding: Seed a sensitive cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the 'T0' standard and the aged this compound solutions to the respective wells.
-
Incubation: Incubate the plate for a duration sufficient to observe a cytotoxic or anti-proliferative effect (e.g., 24 to 72 hours).
-
Viability Assay: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the output signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability versus the log of the inhibitor concentration for both the 'T0' standard and the aged solution.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each.
-
Interpretation of Results:
-
Stable: If the IC₅₀ value of the aged solution is comparable to the IC₅₀ of the 'T0' standard, the solution is likely stable under the tested storage conditions.
-
Degraded: A significant increase (rightward shift) in the IC₅₀ value for the aged solution indicates a loss of potency, suggesting that the compound has degraded.
References
Technical Support Center: Interpreting Flow Cytometry Data After Cdk1-IN-5 Treatment
Welcome to the technical support center for researchers utilizing Cdk1-IN-5 in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of flow cytometry data for cell cycle analysis following treatment with this selective Cdk1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the cell cycle?
This compound is a selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key regulator of the G2/M transition in the cell cycle.[1][2] By inhibiting Cdk1, this compound prevents cells from entering mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. The reported IC50 values for this compound are 42.19 nM for Cdk1, 188.71 nM for Cdk2, and 354.15 nM for Cdk5, indicating its selectivity for Cdk1.
Q2: What is the expected outcome of this compound treatment on a cell cycle histogram from flow cytometry?
Following successful treatment with this compound, you should observe a significant increase in the population of cells in the G2/M phase. This will be represented by a higher peak at the 4N DNA content position on your flow cytometry histogram compared to an untreated control. Consequently, the percentage of cells in the G1 and S phases should decrease.
Q3: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and duration of treatment will vary depending on the cell line and experimental conditions. A good starting point, based on available data, is a concentration of 0.73 µM for 24 hours . This concentration has been shown to decrease Cdk1 protein levels and induce G2/M arrest. However, it is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: My flow cytometry data does not show a clear G2/M arrest after this compound treatment. What could be the problem?
Several factors could contribute to a lack of a clear G2/M arrest. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Plate your cells at a density that will allow for exponential growth during the treatment period and ensure they are not confluent at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentration. Remember to include a vehicle control (medium with the same concentration of solvent) in your experiment.
-
Treatment: Add the this compound containing medium or the vehicle control medium to your cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is a general guideline for staining fixed cells with propidium iodide for cell cycle analysis.[3][4][5][6][7]
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle method such as trypsinization.
-
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells for at least 30 minutes on ice or at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 10,000 events.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Data Presentation
The following table provides a hypothetical example of the expected quantitative data from a cell cycle analysis experiment after this compound treatment. Actual percentages will vary depending on the cell line and experimental conditions.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55 | 25 | 20 |
| This compound (0.73 µM, 24h) | 15 | 10 | 75 |
Mandatory Visualizations
Cdk1 Signaling Pathway at the G2/M Transition
Caption: Cdk1 signaling pathway at the G2/M transition and the point of inhibition by this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for cell cycle analysis using flow cytometry after this compound treatment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant increase in G2/M population | 1. Ineffective concentration of this compound: The concentration of the inhibitor may be too low for your specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound. Start with a range around the reported effective concentration (e.g., 0.1 µM to 5 µM). |
| 2. Insufficient treatment duration: The incubation time may not be long enough to induce a significant G2/M arrest. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. | |
| 3. Cell line resistance: Some cell lines may be inherently resistant to Cdk1 inhibition. | Consider using a different cell line or a positive control cell line known to be sensitive to Cdk1 inhibitors. | |
| 4. Degraded inhibitor: The this compound may have degraded due to improper storage. | Ensure the inhibitor is stored correctly according to the manufacturer's instructions. Use a fresh aliquot of the inhibitor. | |
| High percentage of sub-G1 peak (apoptosis) | 1. Cytotoxicity of the inhibitor: High concentrations of this compound or prolonged treatment can induce apoptosis. | Reduce the concentration of this compound and/or shorten the treatment duration. Perform a viability assay (e.g., Trypan Blue exclusion) to assess cell death. |
| 2. Off-target effects: Although selective, high concentrations of the inhibitor might have off-target effects leading to cell death.[8] | Use the lowest effective concentration that induces G2/M arrest with minimal cytotoxicity. | |
| Broad G2/M peak or presence of >4N DNA content | 1. Mitotic slippage or endoreduplication: Prolonged Cdk1 inhibition can sometimes lead to cells exiting mitosis without proper chromosome segregation (mitotic slippage) or re-replicating their DNA without an intervening mitosis (endoreduplication).[9] | Analyze samples at earlier time points. Consider using additional markers to distinguish between G2 and M phases (e.g., anti-phospho-Histone H3). |
| 2. Cell doublets or aggregates: Clumps of cells can be misinterpreted as cells with higher DNA content. | Ensure a single-cell suspension is achieved before fixation. Use a doublet discrimination gate during flow cytometry analysis. Gently vortexing during the addition of ethanol can help minimize clumping.[4] | |
| Poor resolution between cell cycle phases | 1. Improper sample preparation: Issues with fixation or staining can lead to poor histogram quality. | Ensure proper fixation with cold 70% ethanol. Optimize staining time and PI concentration. Ensure complete RNase A treatment to avoid staining of RNA. |
| 2. High flow rate: A high flow rate during acquisition can decrease resolution. | Use the lowest possible flow rate on the cytometer.[10] | |
| 3. Instrument settings: Incorrect voltage or compensation settings can affect data quality. | Use appropriate controls (unstained cells, single-stained controls if using other markers) to set up the flow cytometer correctly. |
References
- 1. CDK1: beyond cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chemical genetic analyses of quantitative changes in Cdk1 activity during the human cell cycle - UCL Discovery [discovery.ucl.ac.uk]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Cdk1-IN-5 cytotoxicity in normal versus cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of Cdk1-IN-5, focusing on its cytotoxic effects in normal versus cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] CDK1 is a critical serine/threonine kinase that, in complex with Cyclin B, orchestrates the transition of cells from the G2 phase of the cell cycle into mitosis (M phase).[2][3] By inhibiting CDK1, this compound prevents the necessary phosphorylation of downstream substrates, leading to cell cycle arrest, typically at the G2/M checkpoint.[1][4] This disruption of the cell cycle can ultimately induce apoptosis in cancer cells that are highly dependent on CDK1 activity for proliferation.[5]
Q2: Why is Cdk1 considered a target for cancer therapy?
A2: Cdk1 is an attractive target for cancer therapy because its activity is often enhanced or overexpressed in cancer cells, which contributes to their uncontrolled proliferation.[6][7] Many tumor types, including breast, colorectal, and lung cancers, show overexpression of CDK1 and its regulatory partner, Cyclin B, which often correlates with a poor prognosis.[2][8] Furthermore, deregulation of CDK1 is closely associated with tumorigenesis.[5] The goal of Cdk1 inhibition is to selectively target these rapidly dividing cancer cells while sparing quiescent or slowly dividing normal cells.
Q3: Is this compound expected to be more cytotoxic to cancer cells than normal cells?
A3: Generally, Cdk1 inhibitors are designed to have greater efficacy in cancer cells due to their higher proliferation rates and frequent dependency on CDK1 activity.[9] this compound has been shown to inhibit the growth of various cancer cell lines.[1] However, the selectivity is not always absolute. Studies with other Cdk1 inhibitors have shown that normal and tumor cells can be equally sensitive to continuous inhibition.[9] The sensitivity of normal cells is highly dependent on their proliferation status; normal cells that are actively progressing through the cell cycle can also be susceptible to Cdk1 inhibition.[2]
Q4: What is the selectivity profile of this compound?
A4: this compound is a selective CDK1 inhibitor with an IC50 value of 42.19 nM for CDK1. It also exhibits inhibitory activity against CDK2 and CDK5, but at higher concentrations, with IC50 values of 188.71 nM and 354.15 nM, respectively.[1]
Q5: What are the typical downstream effects of treating cells with this compound?
A5: Treatment with this compound is expected to cause a significant arrest of cells in the G2/M phase of the cell cycle.[1] This can be observed through flow cytometry analysis of DNA content. Additionally, prolonged G2/M arrest can lead to the induction of apoptosis. On a molecular level, treatment should lead to a decrease in the phosphorylation of CDK1 substrates and a reduction in overall CDK1 protein levels may also be observed.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
| Potential Cause | Suggested Solution |
| High Proliferation Rate of Normal Cells: Normal cells (e.g., fibroblasts) can be sensitive to Cdk1 inhibition if they are actively dividing. Their sensitivity is cell cycle-dependent.[2] | 1. Confirm Cell Cycle Status: Analyze the cell cycle profile of your untreated normal cells using flow cytometry. A high percentage of cells in S and G2/M phases indicates active proliferation. 2. Synchronize Cells: Consider synchronizing the normal cells in the G1 phase before treatment to reduce off-target cytotoxicity. 3. Reduce Treatment Duration: For normal cells, a shorter exposure to the inhibitor may be sufficient to minimize toxicity while still allowing for comparison with cancer cells. |
| Incorrect Inhibitor Concentration: The IC50 can vary significantly between cell lines. A concentration that is optimal for one cell line may be overly toxic to another. | 1. Perform a Dose-Response Curve: Always determine the IC50 of this compound for each specific cell line (both normal and cancer) used in your experiments.[10] 2. Use a Lower Concentration Range: Test a broader and lower range of concentrations for your normal cell lines. |
| Off-Target Effects: At higher concentrations, this compound can inhibit other kinases like CDK2 and CDK5, which could contribute to toxicity.[1] | 1. Work Within the Selective Range: Use concentrations that are as close to the CDK1 IC50 as possible and well below the IC50 for other kinases to minimize off-target effects. |
Issue 2: this compound Shows Limited or No Cytotoxic Effect on Cancer Cells
| Potential Cause | Suggested Solution |
| Cell Line Insensitivity: Not all cancer cell lines are highly dependent on CDK1. Some may have alternative pathways to bypass G2/M arrest. | 1. Verify CDK1 Expression: Confirm that your target cancer cell lines express sufficient levels of CDK1 protein via Western blot.[4] 2. Screen Multiple Cell Lines: Test the inhibitor on a panel of cancer cell lines from the same tissue type to identify a sensitive model. |
| Inhibitor Degradation: The compound may be unstable under your specific experimental conditions (e.g., prolonged incubation, light exposure). | 1. Check Storage and Handling: Ensure the inhibitor is stored correctly as per the manufacturer's instructions and that fresh dilutions are made for each experiment. 2. Include a Positive Control: Use a well-characterized Cdk1 inhibitor (e.g., RO-3306) or a known cytotoxic agent (e.g., staurosporine) as a positive control to validate the assay. |
| Suboptimal Assay Conditions: The cell density, incubation time, or assay type may not be appropriate for detecting cytotoxicity. | 1. Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase during treatment.[4] 2. Extend Incubation Time: Cytotoxicity may require longer exposure. Try extending the treatment duration to 48 or 72 hours. 3. Use a More Sensitive Assay: If using a metabolic assay (e.g., MTT), consider a direct cell counting method or an apoptosis assay (e.g., Annexin V staining) to confirm the results. |
Quantitative Data on Cdk1 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) for this compound and other relevant CDK inhibitors.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK1 | 42.19[1] |
| CDK2 | 188.71[1] |
| CDK5 | 354.15[1] |
| AXL | 5649[1] |
| FGFR | 2538[1] |
| JAK1 | 2417[1] |
| Data sourced from MedchemExpress product information.[1] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-PATC53 | Pancreatic Ductal Adenocarcinoma | 0.73[1] |
| PL45 | Pancreatic Ductal Adenocarcinoma | 1.0[1] |
| Data sourced from MedchemExpress product information, based on a 24-hour treatment.[1] |
Table 3: Comparative IC50 Values for Various CDK Inhibitors
| Compound | Target(s) | IC50 (µM) |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 0.21, 0.047, 0.1, 0.13, 0.13[11] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7 | 0.2 - 0.5[11] |
| RO-3306 | CDK1 | Potent and selective, specific IC50 values vary by assay. |
| This table provides context by showing the selectivity profiles of other common CDK inhibitors. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[10]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 60-70% confluency. Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Caption: Simplified pathway of CDK1 activation at the G2/M transition and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aberrant upstream pathway regulations of CDK1 protein were implicated in the proliferation and apoptosis of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Systematic Pan-Cancer Analysis Identifies CDK1 as an Immunological and Prognostic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Importance of IC50 Determination | Visikol [visikol.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low efficacy of Cdk1-IN-5 in vivo xenograft models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy of Cdk1-IN-5 in in vivo xenograft models. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cdk1 and why is it a target in cancer?
Cyclin-dependent kinase 1 (Cdk1) is a key regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis (M phase).[1][2][3] In many cancers, Cdk1 is overexpressed or its activity is dysregulated, leading to uncontrolled cell proliferation.[1][2] By inhibiting Cdk1, this compound is expected to induce cell cycle arrest at the G2/M checkpoint, thereby preventing cancer cell division and tumor growth.[3]
Q2: I am observing minimal to no tumor growth inhibition in my xenograft model with this compound. What are the potential reasons?
Several factors could contribute to the low efficacy of this compound in your in vivo model. These can be broadly categorized as issues related to the compound itself, the experimental protocol, or the biological model. Potential reasons include:
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Compound-related issues:
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Poor solubility and stability.
-
Suboptimal formulation leading to low bioavailability.
-
Rapid metabolism and clearance in vivo.
-
-
Protocol-related issues:
-
Inadequate dosage or dosing frequency.
-
Improper administration route.
-
Incorrect timing of treatment initiation.
-
-
Model-related issues:
Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?
Many kinase inhibitors are poorly soluble in aqueous solutions, which can significantly limit their oral bioavailability.[6][7][8][9] To address this, consider the following formulation strategies:
-
Vehicle Optimization: Experiment with different biocompatible solvents and excipients. A summary of common vehicles for poorly soluble compounds is provided in the table below.
-
Salt Formation: Preparing a lipophilic salt of the compound can enhance its solubility in lipid-based formulations.[6]
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Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems can improve absorption.[6]
-
Nanonization: Reducing the particle size of the compound can increase its surface area and dissolution rate.
Q4: What are the recommended starting doses and administration routes for a novel Cdk1 inhibitor in a xenograft model?
Without specific preclinical data for this compound, determining the optimal dose and route requires a systematic approach.
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Dose-Finding Study: Conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD). This will help establish a safe and potentially efficacious dose range.
-
Administration Route: The choice of administration route (e.g., oral gavage, intraperitoneal, intravenous) depends on the compound's properties and the desired pharmacokinetic profile. Oral administration is common for kinase inhibitors, but may be limited by poor absorption.[6][9] Intraperitoneal or intravenous injections can provide more direct systemic exposure.
Q5: Could the low efficacy be due to off-target effects of this compound?
Yes, off-target effects are a common challenge with small molecule inhibitors and can lead to unexpected biological responses or toxicity that limits the achievable therapeutic dose.[4][5][10] It is crucial to assess the selectivity of this compound against a panel of other kinases to understand its off-target profile. If significant off-target activity is identified, it may be necessary to re-evaluate the compound's suitability as a specific Cdk1 inhibitor.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low efficacy of this compound in xenograft models.
| Problem | Potential Cause | Recommended Action |
| No significant difference in tumor growth between treated and control groups. | 1. Inadequate Drug Exposure: Poor solubility, suboptimal formulation, rapid metabolism. | - Verify Compound Quality: Confirm the identity and purity of this compound. - Improve Formulation: Refer to the formulation strategies in the FAQs. - Pharmacokinetic (PK) Studies: Conduct a pilot PK study to measure plasma and tumor concentrations of this compound over time. This will determine if the compound is reaching the target tissue at sufficient concentrations. |
| 2. Insufficient Dose or Inappropriate Dosing Schedule. | - Dose Escalation Study: Perform a dose-escalation study to identify the MTD.[3] - Optimize Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain therapeutic concentrations. | |
| 3. Inherent or Acquired Resistance: The tumor model may not be sensitive to Cdk1 inhibition. | - In Vitro Sensitivity Testing: Confirm the IC50 of this compound on the cancer cell line used for the xenograft. - Target Engagement Assay: Perform a Western blot on tumor lysates to assess the phosphorylation status of Cdk1 substrates to confirm target engagement in vivo. - Explore Combination Therapies: Consider combining this compound with other agents that target parallel or downstream pathways. | |
| Initial tumor regression followed by regrowth. | 1. Development of Acquired Resistance: Cancer cells may adapt to Cdk1 inhibition over time. | - Analyze Resistant Tumors: Harvest tumors that have relapsed and analyze them for changes in the Cdk1 signaling pathway or upregulation of compensatory pathways. - Intermittent Dosing: Investigate if an intermittent dosing schedule can delay the onset of resistance. |
| 2. Insufficient Treatment Duration. | - Prolong Treatment: If tolerated by the animals, extend the treatment duration to assess long-term efficacy. | |
| High toxicity observed at doses required for efficacy. | 1. On-Target Toxicity: Inhibition of Cdk1 in normal proliferating tissues.[5] | - Refine Dosing Schedule: Explore lower doses administered more frequently or intermittent dosing to minimize toxicity while maintaining some level of efficacy. |
| 2. Off-Target Toxicity: The inhibitor may be hitting other kinases or proteins, causing adverse effects.[4][10] | - Selectivity Profiling: Test the inhibitor against a broad panel of kinases to identify potential off-targets. - Consider an Alternative Inhibitor: If off-target effects are significant, a more selective Cdk1 inhibitor may be required. |
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Xenograft Model
This protocol provides a general framework. Specific cell numbers, volumes, and monitoring schedules should be optimized for your particular cell line and experimental goals.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, Nude)[11]
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (if used) at the desired concentration (e.g., 1 x 10^6 to 10 x 10^7 cells/100 µL). Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin treatment with this compound or vehicle control according to the planned dose, route, and schedule.
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or at a set time point.
-
At the endpoint, euthanize the mice and harvest the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Formulation of a Poorly Soluble Kinase Inhibitor for Oral Gavage
This is an example protocol and may need to be adapted based on the specific properties of this compound.
Materials:
-
This compound powder
-
Solvents/vehicles (e.g., DMSO, PEG400, Tween 80, sterile water)
-
Sonicator
-
Vortex mixer
Procedure:
-
Solubility Testing:
-
In a small-scale test, determine the solubility of this compound in various individual solvents and combinations.
-
-
Example Formulation (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% sterile water):
-
Weigh the required amount of this compound.
-
Add DMSO and vortex/sonicate until the compound is fully dissolved.
-
Add PEG400 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Add sterile water in small portions while vortexing to avoid precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation is not suitable and other solvent systems should be tested.
-
-
Administration:
-
Administer the formulation to the mice via oral gavage at the desired volume (typically 5-10 mL/kg).
-
Prepare the formulation fresh daily if its stability in the vehicle is unknown.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cdk1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a subcutaneous xenograft model.
References
- 1. Identification and validation of CDK1 as a promising therapeutic target for Eriocitrin in colorectal cancer: a combined bioinformatics and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Cdk1-IN-5 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Cdk1-IN-5 in long-term cell culture experiments. The information is compiled from established mechanisms of resistance to cyclin-dependent kinase (CDK) inhibitors.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound, offering potential explanations and experimental steps to diagnose and overcome resistance.
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
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Question: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness after several passages in the presence of the inhibitor. What could be the cause?
-
Possible Causes and Solutions:
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Upregulation of Cdk1 Expression: Cells may adapt by increasing the expression of the target protein, Cdk1, thereby requiring higher concentrations of the inhibitor to achieve the same effect.
-
Troubleshooting Steps:
-
Western Blot Analysis: Compare Cdk1 protein levels in your resistant cell line to the parental, sensitive cell line. An increase in Cdk1 expression in the resistant line is a strong indicator of this mechanism.
-
Quantitative PCR (qPCR): Analyze Cdk1 mRNA levels to determine if the upregulation is occurring at the transcriptional level.
-
-
-
Increased Drug Efflux: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration of this compound. A common transporter implicated in multidrug resistance is P-glycoprotein (MDR1).
-
Troubleshooting Steps:
-
Drug Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) to compare efflux activity between sensitive and resistant cells.
-
Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil or lapatinib). A restored sensitivity to this compound would suggest the involvement of drug efflux pumps.
-
-
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of Cdk1, allowing for cell cycle progression despite the presence of the drug.
-
Troubleshooting Steps:
-
Phospho-protein Array: Screen for changes in the phosphorylation status of key signaling molecules involved in cell cycle control and survival pathways (e.g., Akt, ERK).
-
Targeted Inhibition of Bypass Pathways: If a bypass pathway is identified, consider co-treatment with an inhibitor of a key component of that pathway.
-
-
-
Issue 2: Intrinsic resistance to this compound in a new cell line.
-
Question: A new cell line I am working with is not responding to this compound, even at high concentrations. Why might this be?
-
Possible Causes and Solutions:
-
Presence of a Gatekeeper Mutation: Pre-existing mutations in the ATP-binding pocket of Cdk1, known as gatekeeper mutations, can prevent the inhibitor from binding effectively.
-
Troubleshooting Steps:
-
Sanger Sequencing: Sequence the Cdk1 gene from the resistant cell line to identify any mutations within the kinase domain.
-
-
-
Alternative Splicing of Cdk1: The expression of a Cdk1 splice variant that is not effectively targeted by this compound could confer resistance.
-
Troubleshooting Steps:
-
RNA Sequencing (RNA-Seq): Perform RNA-Seq analysis on the resistant cell line to identify and quantify different Cdk1 splice isoforms.
-
RT-PCR and Gel Electrophoresis: Design primers to amplify different Cdk1 exons to visually inspect for differences in splicing patterns between sensitive and resistant cell lines.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key regulator of the cell cycle, particularly at the G2/M transition. By binding to the ATP-binding site of Cdk1, this compound prevents the phosphorylation of Cdk1 substrates, leading to cell cycle arrest and potentially apoptosis.
Q2: How do I determine the IC50 of this compound in my cell line?
A2: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or CCK-8 assay.[1][2][3][4][5] You would treat your cells with a range of this compound concentrations for a defined period (e.g., 72 hours) and then measure cell viability. The IC50 is the concentration of the drug that reduces cell viability by 50%.
Q3: Can resistance to this compound be reversed?
A3: In some cases, yes. If resistance is due to the upregulation of drug efflux pumps, co-treatment with an efflux pump inhibitor may restore sensitivity.[6][7] If resistance is due to the activation of a bypass signaling pathway, combination therapy with an inhibitor of that pathway could be effective.
Q4: What are "gatekeeper" mutations and how do they confer resistance?
A4: Gatekeeper mutations are mutations in the ATP-binding pocket of a kinase that control access to a deeper hydrophobic pocket.[3][8] These mutations can sterically hinder the binding of inhibitors like this compound without significantly affecting the kinase's ability to bind ATP and remain functional, thus leading to drug resistance.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Sensitive Line | 0.5 | 1 |
| Resistant Line A | 5.0 | 10 |
| Resistant Line B | 15.0 | 30 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[1][3][4][5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Western Blot for Cdk1 Expression
This protocol is a standard western blotting procedure.[9][10]
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cdk1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare Cdk1 expression levels between sensitive and resistant cells.
3. ABC Transporter (Drug Efflux) Assay
This protocol is based on the use of fluorescent substrates for ABC transporters.[11][12][13]
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: (Optional) Pre-incubate a set of resistant cells with an ABC transporter inhibitor (e.g., verapamil).
-
Fluorescent Substrate Loading: Add a fluorescent substrate (e.g., Rhodamine 123) to all cell suspensions and incubate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in resistant cells compared to sensitive cells indicates increased efflux. An increase in fluorescence in inhibitor-treated resistant cells confirms the role of the specific transporter.
Visualizations
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK1 promotes nascent DNA synthesis and induces resistance of cancer cells to DNA-damaging therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
How to minimize Cdk1-IN-5 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and resolve issues with Cdk1-IN-5 precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO and it looked clear, but it precipitated when I added it to my aqueous buffer/cell culture medium. Why did this happen?
This is a common issue for many hydrophobic small molecule inhibitors. While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when diluted into an aqueous environment like a buffer or cell culture medium.[1] The DMSO concentration is significantly lowered upon dilution, and the aqueous solution may not be able to keep the compound dissolved on its own.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For this compound and similar inhibitors, the recommended primary solvent is dimethyl sulfoxide (DMSO).[2] It is capable of dissolving a wide range of polar and nonpolar compounds. For other CDK inhibitors, high concentrations in DMSO have been reported, such as 100 mg/mL for NU6102 and 71 mg/mL for Roscovitine.[3][4] When preparing your stock solution, using freshly opened, anhydrous DMSO is recommended as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[5][6]
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxic effects.[7] It is crucial to prepare a DMSO control using the same final concentration to account for any solvent effects on the cells.
Q4: Can I use other solvents to improve the solubility of this compound?
While DMSO is the most common, other organic solvents like dimethylformamide (DMF) can also be considered.[8] For in vivo studies, co-solvents such as PEG300 and Tween80 are often used to improve solubility, and these could potentially be adapted for in vitro assays, though their compatibility with your specific experimental setup must be verified.[4][9]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these steps to troubleshoot the issue.
Initial Preparation and Observation
-
Observe the precipitation: Note at which step the precipitation occurs (e.g., upon initial dilution, after some time at room temperature, or after refrigeration).
-
Characterize the precipitate: Is it crystalline or amorphous? This can sometimes give clues about the nature of the solubility issue.
Systematic Troubleshooting Steps
-
Step 1: Adjust Your Stock Solution Concentration
-
If your stock solution is highly concentrated, try preparing a more dilute stock solution in DMSO. This will require adding a larger volume to your aqueous solution to reach the same final concentration, but the higher volume of DMSO may help maintain solubility.
-
-
Step 2: Modify the Dilution Procedure
-
Instead of adding the this compound stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. For example, add the stock solution to a smaller volume of the buffer first, and then add this intermediate dilution to the final volume.
-
Ensure rapid mixing upon addition of the stock solution to the aqueous medium to avoid localized high concentrations that can trigger precipitation.
-
-
Step 3: Consider the Aqueous Solution Composition
-
The salt concentration and pH of your buffer can influence the solubility of small molecules.[8] If possible, test the solubility in simpler aqueous solutions (like PBS) before moving to more complex media.
-
Components in cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes help to stabilize small molecules and prevent precipitation. Conversely, high concentrations of salts or other components can decrease solubility.
-
-
Step 4: Use Sonication
-
After dilution, brief sonication in a water bath can help to redissolve small precipitates and create a more uniform dispersion.[8] However, be mindful that this may create a suspension rather than a true solution, and the compound may precipitate out again over time.
-
Data on Solvents for Similar CDK Inhibitors
While specific data for this compound is limited, the following table summarizes solubility information for other CDK inhibitors, which can provide a general reference.
| Inhibitor | Solvent | Reported Concentration |
| CDK1-IN-2 | DMSO | 100 mg/mL (339.28 mM) |
| CDK5-IN-1 | DMSO | 250 mg/mL (503.46 mM) |
| NU6102 | DMSO | 100 mg/mL (248.47 mM) |
| Roscovitine | DMSO | 71 mg/mL (200.31 mM) |
| Toyocamycin | DMSO | 58 mg/mL (199.13 mM) |
Note: The solubility of this compound may differ from these values.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Dilution
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex and/or sonicate briefly until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Dilution:
-
Thaw an aliquot of the stock solution.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the aqueous solution, ensuring the final DMSO concentration remains low (ideally <0.1%).
-
Add the calculated volume of the stock solution to your pre-warmed (if for cell culture) aqueous buffer or medium.
-
Immediately vortex or mix thoroughly to ensure rapid and complete dispersion.
-
Visually inspect for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Unexpected phenotypic changes in cells treated with Cdk1-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk1-IN-5. The information is designed to address specific issues that may be encountered during experiments, with a focus on unexpected phenotypic changes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). Cdk1 is a key regulator of the cell cycle, particularly the G2/M transition. By inhibiting Cdk1, this compound is expected to block cells from entering mitosis, leading to cell cycle arrest.
Q2: What is the expected phenotype in cancer cells treated with this compound?
A2: The primary expected phenotype is the arrest of the cell cycle in the G2/M phase.[1] This is often followed by apoptosis (programmed cell death). Consequently, you should observe a decrease in cell viability and proliferation in treated cancer cell lines.[1]
Q3: How selective is this compound?
A3: this compound shows good selectivity for Cdk1. However, like many kinase inhibitors, it can have off-target effects at higher concentrations. It is important to use the lowest effective concentration to minimize these off-target effects. Refer to the table below for known IC50 values.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Cdk1 | 42.19 |
| Cdk2 | 188.71 |
| Cdk5 | 354.15 |
| AXL | 5649 |
| PTK2B | 8945 |
| FGFR | 2538 |
| JAK1 | 2417 |
| IGF1R | 8546 |
| BRAF | 8138 |
| Data sourced from MedchemExpress this compound datasheet.[1] |
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has been shown to inhibit the growth of various cancer cell lines, including those from pancreatic, melanoma, leukemia, colon, and breast cancers.[1]
Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-PATC53 | Pancreatic | 0.73 |
| PL45 | Pancreatic | 1.0 |
| Data sourced from MedchemExpress this compound datasheet.[1] |
Troubleshooting Unexpected Phenotypes
Issue 1: My cells are not arresting in G2/M and I'm observing a significant population of large, multi-nucleated cells (polyploidy).
Possible Cause: Partial or low-dose inhibition of Cdk1 can lead to an override of the spindle assembly checkpoint, resulting in aberrant mitosis and the formation of polyploid cells.[2][3] This can be a surprising outcome if a complete G2/M arrest is expected.
Troubleshooting Steps:
-
Verify Inhibitor Concentration: Ensure that the concentration of this compound is optimal for your cell line. Perform a dose-response curve to determine the concentration that gives a robust G2/M arrest without inducing significant polyploidy.
-
Time-Course Experiment: Analyze the cell cycle at different time points after treatment. Polyploidy may be a later-stage event.
-
Immunofluorescence: Stain for α-tubulin and DNA (using DAPI) to visualize the mitotic spindles and nuclear morphology of the treated cells. This will help confirm the presence of multi-nucleated cells and aberrant mitotic structures.
Logical Troubleshooting Flowchart: Investigating Polyploidy
Caption: Simplified Cdk1 signaling pathway at the G2/M transition.
Experimental Workflow for this compound Characterization
Caption: General experimental workflow for characterizing this compound effects.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial inhibition of Cdk1 in G 2 phase overrides the SAC and decouples mitotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Cdk1-IN-5 and RO-3306 for Specific CDK1 Inhibition
For researchers in oncology, cell biology, and drug discovery, the specific inhibition of Cyclin-Dependent Kinase 1 (CDK1) is a critical tool for studying cell cycle regulation and as a potential therapeutic strategy. This guide provides a detailed comparison of two prominent CDK1 inhibitors, Cdk1-IN-5 and RO-3306, offering insights into their potency, selectivity, and cellular effects to aid in the selection of the most appropriate compound for specific research needs.
This comparison guide synthesizes available data on the biochemical and cellular activities of this compound and RO-3306. While comprehensive data is available for RO-3306, public information on the broad kinase selectivity of this compound is limited, precluding a direct, extensive side-by-side comparison of their off-target profiles.
Mechanism of Action
Both this compound and RO-3306 are small molecule inhibitors that target the ATP-binding pocket of CDK1. By competing with ATP, they prevent the phosphorylation of downstream substrates, leading to a halt in cell cycle progression. RO-3306 is well-documented as an ATP-competitive inhibitor.[1][2][3][4] The precise mechanism for this compound is also presumed to be ATP-competitive, a common mechanism for kinase inhibitors of its class.
Potency and Selectivity
A direct comparison of potency and selectivity is crucial for interpreting experimental results. The available data for RO-3306 is more extensive than for this compound.
RO-3306 has demonstrated high potency and selectivity for CDK1. It inhibits the CDK1/cyclin B1 complex with a Ki (inhibition constant) of 35 nM.[2] Its selectivity is notable, with a nearly 10-fold higher affinity for CDK1 over CDK2/cyclin E (Ki of 340 nM) and over 50-fold selectivity against CDK4/cyclin D (Ki > 2000 nM).[2][5] One study reported Ki values of 20 nM for CDK1 and 35 nM for CDK1/cyclin B1.[3][6] Against a panel of eight diverse human kinases, RO-3306 showed greater than 15-fold selectivity.[1][3]
This compound is also a potent CDK1 inhibitor, with a reported IC50 (half-maximal inhibitory concentration) of 42.19 nM. Its selectivity against other cyclin-dependent kinases has been characterized to a lesser extent than RO-3306, with reported IC50 values of 188.71 nM for CDK2 and 354.15 nM for CDK5. This indicates a preference for CDK1, though a comprehensive kinase panel screening is not publicly available.
Table 1: Biochemical Potency and Selectivity of this compound and RO-3306
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | CDK1 | 42.19 | Not Reported |
| CDK2 | 188.71 | Not Reported | |
| CDK5 | 354.15 | Not Reported | |
| RO-3306 | CDK1 | Not Reported | 20[3][6] |
| CDK1/cyclin B1 | Not Reported | 35[2][5] | |
| CDK1/cyclin A | Not Reported | 110[2][5] | |
| CDK2/cyclin E | Not Reported | 340[3][5][6] | |
| CDK4/cyclin D | Not Reported | >2000[5] |
Cellular Effects
Both inhibitors effectively induce cell cycle arrest at the G2/M phase, a hallmark of CDK1 inhibition.
RO-3306 treatment of various human cancer cell lines, including HCT116, SW480, and HeLa, at a concentration of 9 μM for 20 hours resulted in a complete block of the cell cycle in the G2/M phase.[2][5] This arrest is reversible, and upon removal of the inhibitor, cells can synchronously enter mitosis.[2]
This compound has also been shown to affect the cell cycle, leading to G2/M arrest in cancer cells.
Experimental Protocols
To facilitate the independent evaluation and comparison of these inhibitors, detailed protocols for key experiments are provided below.
In Vitro Kinase Assay
This assay is used to determine the potency of an inhibitor against a purified kinase.
Objective: To measure the IC50 or Ki of this compound and RO-3306 for CDK1.
Materials:
-
Recombinant human CDK1/cyclin B complex
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT)
-
ATP (concentration near the Km for CDK1)
-
Substrate (e.g., Histone H1 or a synthetic peptide)
-
Test compounds (this compound and RO-3306) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, if the Km of ATP for the kinase is known.[7]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Objective: To determine the effect of this compound and RO-3306 on the viability of a chosen cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound and RO-3306) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors (and a DMSO vehicle control) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle after inhibitor treatment.
Objective: To assess the effect of this compound and RO-3306 on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Test compounds (this compound and RO-3306) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the inhibitors at a concentration known to affect cell viability for a specific time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified CDK1 signaling pathway at the G2/M transition.
Caption: General experimental workflow for comparing CDK1 inhibitors.
Conclusion
Both this compound and RO-3306 are potent inhibitors of CDK1 that induce G2/M cell cycle arrest. RO-3306 is a well-characterized compound with extensive publicly available data on its high selectivity for CDK1 over other kinases. This compound also demonstrates potent CDK1 inhibition, though a comprehensive selectivity profile is not as readily available.
For researchers requiring a highly selective and well-documented tool compound for CDK1 inhibition, RO-3306 is an excellent choice. This compound represents a viable alternative, particularly when its specific chemical properties are desired for a particular experimental system. It is recommended that researchers perform their own side-by-side comparisons using standardized assays, such as those detailed in this guide, to determine the most suitable inhibitor for their specific research questions and cell models. The provided protocols and diagrams serve as a valuable resource for designing and interpreting such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Validating Cdk1 Inhibitor Specificity: A Comparative Guide to Kinase Profiling
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of Cdk1 inhibitors, focusing on the validation of their specificity through kinase profiling assays. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and application of these critical research tools.
The development of selective cyclin-dependent kinase 1 (Cdk1) inhibitors is a key area of research in oncology and cell biology. Cdk1 is a master regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive therapeutic target. However, the high degree of homology among the ATP-binding sites of kinases, particularly within the CDK family, presents a significant challenge in developing truly specific inhibitors. Off-target effects can lead to unforeseen cellular responses and potential toxicity, underscoring the importance of rigorous specificity validation.
This guide focuses on the experimental validation of Cdk1 inhibitor specificity using kinase profiling assays. We will use the well-characterized inhibitor RO-3306 as a primary example and compare its selectivity profile with other known Cdk1 inhibitors, Flavopiridol and Purvalanol A, to illustrate the varying degrees of selectivity that can be achieved.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (Ki or IC50 values in nM) of three Cdk1 inhibitors against a panel of kinases. Lower values indicate higher potency. This data allows for a direct comparison of their selectivity.
| Kinase Target | RO-3306 (Ki, nM) | Flavopiridol (IC50, nM) | Purvalanol A (IC50, nM) |
| Cdk1/cyclin B | 35 [1][2] | 30 [3] | 4 [4] |
| Cdk2/cyclin E | 340[1][5] | 40[3] | 35[4] |
| Cdk4/cyclin D1 | >2000[1] | 20-40[3] | 850[4] |
| Cdk5/p35 | - | - | 75[6] |
| Cdk6 | - | 60[3] | - |
| Cdk7 | - | 875[3] | 100 |
| Cdk9 | - | 20[3] | - |
| GSK-3β | - | 280[3] | - |
| PKA | >10000 | - | - |
| PKCα | >10000 | >14000[3] | - |
| MAP K1 | >10000 | >14000[3] | - |
| Src | >10000 | - | - |
From this data, RO-3306 demonstrates notable selectivity for Cdk1 over other closely related CDKs like Cdk2 and Cdk4[1][2]. In contrast, Flavopiridol shows broader activity across multiple CDKs, acting as a pan-CDK inhibitor[3][7]. Purvalanol A exhibits high potency against Cdk1, Cdk2, and Cdk5[4][6].
Experimental Protocols: Kinase Profiling Assays
Kinase profiling assays are essential for determining the selectivity of an inhibitor. These assays typically measure the ability of a compound to inhibit the enzymatic activity of a panel of kinases. Below is a generalized protocol for a radiometric kinase assay, a common method for this purpose.
Objective: To determine the IC50 value of a test compound (e.g., Cdk1-IN-5) against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific kinase substrates (e.g., Histone H1 for Cdk1)
-
Test compound (this compound) and control inhibitors
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
Phosphoric acid (to stop the reaction)
-
Filter plates or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a microplate, add the kinase reaction buffer.
-
Add the specific substrate for each kinase being tested.
-
Add the diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the purified kinase to each well.
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an excess of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate or spot onto phosphocellulose paper. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filters multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.
-
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified Cdk1 signaling pathway at the G2/M transition.
Caption: General workflow for a radiometric kinase profiling assay.
By carefully considering the quantitative data from kinase profiling assays and understanding the experimental methodologies, researchers can confidently select the most appropriate Cdk1 inhibitor for their specific research needs, ensuring the validity and reproducibility of their findings.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Cdk1-IN-5 and DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining the Cyclin-dependent kinase 1 (Cdk1) inhibitor, Cdk1-IN-5, with traditional DNA damaging agents. The content herein is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this combination therapy strategy.
Introduction: The Rationale for Combination Therapy
Cyclin-dependent kinase 1 (Cdk1) is a pivotal regulator of the cell cycle, primarily driving the transition from the G2 phase into mitosis (M phase).[1][2] In many cancer cells, Cdk1 is overexpressed, leading to uncontrolled cell proliferation.[1] Furthermore, Cdk1 plays a crucial role in the DNA damage response (DDR). When DNA damage occurs, Cdk1 activity is typically inhibited to arrest the cell cycle and allow time for repair.[2][3] However, cancer cells can exploit Cdk1's functions to repair DNA damage induced by chemotherapy, thus contributing to drug resistance.[4][5]
Inhibiting Cdk1 with a selective agent like this compound in conjunction with a DNA damaging agent presents a promising "synthetic lethality" approach.[6][7] The DNA damaging agent creates lesions, while the Cdk1 inhibitor prevents the cancer cell from arresting the cell cycle and repairing the damage, forcing the cell into apoptosis.[3][8] This guide will explore the experimental evidence for this synergy.
Mechanism of Synergistic Action
The synergistic lethality of combining Cdk1 inhibitors with DNA damaging agents stems from the abrogation of the G2/M checkpoint and the inhibition of DNA repair pathways, particularly homologous recombination (HR).[8][9] DNA damaging agents like doxorubicin, cisplatin, or etoposide induce DNA double-strand breaks (DSBs), which activate ATM and ATR kinases.[10][11] These kinases, in turn, activate downstream effectors like CHK1, which phosphorylates and inactivates the CDC25 phosphatase. This prevents the dephosphorylation and activation of Cdk1, leading to a G2/M cell cycle arrest to allow for DNA repair.
By directly inhibiting Cdk1, this compound overrides this crucial checkpoint. Damaged cells are unable to arrest in G2 and prematurely enter mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[3] Additionally, Cdk1 activity is required for the efficient functioning of DNA repair mechanisms like HR.[8][9] Therefore, inhibiting Cdk1 simultaneously cripples the cell's ability to repair the very damage being inflicted by the chemotherapeutic agent.
Comparative Performance Data
While specific data for this compound is limited in publicly available literature, extensive research on other potent Cdk1 inhibitors like Dinaciclib and Roscovitine, when combined with DNA damaging agents, demonstrates a strong synergistic effect across various cancer cell lines. This data serves as a strong proxy for the expected performance of this compound.
| CDK Inhibitor | DNA Damaging Agent | Cancer Type / Cell Line | Key Synergistic Effects Observed | Reference |
| Dinaciclib | Cisplatin | Ovarian Cancer (A2780, OVCAR3) | Significant increase in G2/M arrest and apoptosis compared to single agents. | [12] |
| Roscovitine | Doxorubicin | Triple-Negative Breast Cancer (MDA-MB-468) | Sequential treatment (Roscovitine then Doxorubicin) was synthetically lethal, increased DNA DSBs, and inhibited HR repair. | [6][7][9] |
| CDK1 Inhibition (General) | Etoposide | p53-deficient Leukemia (K562, HL-60) | Enhanced cell death associated with alternative Cdk1 phosphorylation. | [13] |
| CDK1 Inhibition (General) | Aphidicolin, Camptothecin, Olaparib | Various Cancer Cells | Increased sensitivity of cancer cells to multiple genotoxic agents that disrupt DNA replication. | [4][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in synergistic studies are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Protocol:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound, the DNA damaging agent, or the combination at various concentrations. Include untreated and solvent-only controls.
-
Incubate for the desired period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate at 37°C for 3-4 hours, allowing viable cells to form formazan crystals.[15][16]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Synergy can be quantified using the Chou-Talalay method to calculate a Combination Index (CI).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Protocol:
-
Seed cells and treat with compounds as described for the viability assay.
-
Harvest both adherent and floating cells. Centrifuge at approximately 500 x g for 5 minutes.[18]
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100).[22]
-
70% cold ethanol.
-
Flow cytometer.
-
-
Protocol:
-
Harvest and wash cells as described above.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours or overnight.[23]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 300-500 µL of PI staining solution.[22]
-
Incubate for 15-30 minutes at room temperature, protected from light.[22]
-
Analyze by flow cytometry. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
-
Western Blotting for DNA Damage Markers
Western blotting is used to detect and quantify key proteins involved in the DNA damage and apoptosis pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.[24][25]
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Cdk1, anti-β-actin).[24][26][27]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Treat cells, then harvest and lyse them in cold RIPA buffer.[25]
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[28]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control.
-
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and a DNA damaging agent.
Conclusion
The combination of Cdk1 inhibitors, such as this compound, with DNA damaging agents represents a compelling and rational strategy for cancer therapy. By targeting both DNA integrity and the cell's ability to respond to damage, this approach can overcome resistance mechanisms and induce potent, synergistic cell death in cancer cells. The provided data and protocols offer a framework for researchers to further explore and validate this therapeutic strategy, potentially leading to more effective treatments for a variety of malignancies.
References
- 1. Identification and validation of CDK1 as a promising therapeutic target for Eriocitrin in colorectal cancer: a combined bioinformatics and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK1 promotes nascent DNA synthesis and induces resistance of cancer cells to DNA-damaging therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK1: beyond cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New alternative phosphorylation sites on the cyclin dependent kinase 1/cyclin a complex in p53-deficient human cells treated with etoposide: possible association with etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK1 promotes nascent DNA synthesis and induces resistance of cancer cells to DNA-damaging therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. kumc.edu [kumc.edu]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. Protocole de western blotting (immunoblotting ou western blot) [sigmaaldrich.com]
A Comparative Guide to the In Vivo Efficacy of CDK1-IN-5 and Pan-CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery of tumor cells. While pan-CDK inhibitors have demonstrated broad anti-tumor activity, their off-target effects and associated toxicities have spurred the development of more selective inhibitors. This guide provides a comparative analysis of the in vivo efficacy of a selective CDK1 inhibitor, RO-3306 (used as a proxy for the uncharacterized Cdk1-IN-5), against prominent pan-CDK inhibitors: Dinaciclib, Flavopiridol, and AT7519.
Executive Summary
This guide synthesizes preclinical in vivo data to offer a comparative perspective on the therapeutic potential of selective CDK1 inhibition versus a broader inhibition of multiple CDKs. The analysis indicates that while pan-CDK inhibitors can exhibit potent tumor growth inhibition across various models, the selective CDK1 inhibitor RO-3306 also demonstrates significant anti-tumor effects, particularly in inducing cell cycle arrest and apoptosis. The choice between a selective and a pan-CDK inhibitor may depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic window.
Data Presentation: In Vivo Efficacy and Kinase Specificity
The following tables summarize the in vivo efficacy and kinase inhibitory profiles of the selected compounds.
Table 1: Comparison of In Vivo Efficacy
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| RO-3306 | Ovarian Cancer (KpB transgenic model) | Mice | 4 mg/kg, IP, every three days for four weeks | Reduced tumor weight by 71.25% in obese mice and 73.76% in lean mice. | [1][2][3] |
| Dinaciclib | Pancreatic Cancer (Subcutaneous xenografts) | Mice | 40 mg/kg, IP, twice weekly for 4 weeks | Significantly reduced subcutaneous tumor growth in 10/10 xenografts. | [4] |
| Pancreatic Cancer (KPC transgenic model) | Mice | Not specified | Significantly delayed tumor progression and prolonged survival. | [5] | |
| Flavopiridol | Cholangiocarcinoma (KKU-213 xenograft) | Male Balb/c RJ mice | 5 and 7.5 mg/kg, route not specified | Significantly reduced tumor volume and weight in a dose-dependent manner. | [6][7] |
| Rhabdoid Tumor (G401 xenograft) | SCID mice | 7.5 mg/kg, 5 days a week for 2 weeks | Significantly inhibited xenografted rhabdoid tumor growth. | [8] | |
| AT7519 | Multiple Myeloma (Human MM xenograft) | Mice | 15 mg/kg, once a day for five days for 2 weeks | Inhibited tumor growth and significantly prolonged median overall survival. | [9] |
| Neuroblastoma (AMC711T xenograft) | Female NMRI homozygous (nu/nu) mice | 5, 10, or 15 mg/kg/day for five consecutive days | Dose-dependent tumor growth inhibition. | [8][10] |
Table 2: Kinase Inhibitory Profile (IC50/Ki in nM)
| Target | RO-3306 (Ki) | Dinaciclib (IC50) | Flavopiridol (IC50) | AT7519 (IC50) |
| CDK1 | 35 | 3 | ~40 | 210 |
| CDK2 | 340 | 1 | ~40 | 47 |
| CDK4 | >50-fold selective vs CDK1 | - | ~40 | 100 |
| CDK5 | - | 1 | - | 13 |
| CDK6 | - | - | ~40 | 170 |
| CDK7 | - | - | - | - |
| CDK9 | - | 4 | - | <10 |
Data compiled from multiple sources, and experimental conditions for IC50/Ki determination may vary.[11][12][13][14][15][16][17][18][19][20]
Experimental Protocols
General Xenograft Mouse Model Protocol:
A common methodology for assessing in vivo efficacy of CDK inhibitors involves the use of xenograft mouse models.[5][17][21][22]
-
Cell Culture and Implantation: Human cancer cell lines (e.g., OVCAR5 for ovarian cancer, MIAPaCa-2 for pancreatic cancer, KKU-213 for cholangiocarcinoma, G401 for rhabdoid tumor, or patient-derived xenografts) are cultured under standard conditions. A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are then subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice, SCID mice, or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups, ensuring a similar average tumor volume across all groups.
-
Drug Formulation and Administration: The CDK inhibitor is formulated in a vehicle appropriate for the route of administration (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle alone.
-
Dosing Schedule: The dosing regimen, including the dose, frequency, and duration of treatment, is administered as specified in the study protocol (see Table 1 for examples).
-
Tumor Measurement and Body Weight Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (length x width²)/2. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue may be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).
Signaling Pathways and Mechanisms of Action
Selective CDK1 Inhibition (RO-3306):
CDK1 is a crucial regulator of the G2/M transition in the cell cycle. Selective inhibition of CDK1 by compounds like RO-3306 primarily leads to a G2/M phase arrest, preventing cancer cells from entering mitosis. This can subsequently trigger apoptosis.[1][6][23] RO-3306 has also been shown to downregulate anti-apoptotic proteins like Bcl-2 and survivin.[23]
References
- 1. THE CDK1 INHIBITOR RO-3306 MODULATES THE EXPRESSION OF CELL CYCLE INHIBITORY AND APOPTOTIC GENES | THE EGYPTIAN JOURNAL OF EXPERIMENTAL BIOLOGY (Zoology) [bibliomed.org]
- 2. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. oncotarget.com [oncotarget.com]
- 20. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 22. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective CDK1 Inhibition and Multi-CDK Inhibition in Leukemia Models
An Important Note on Cdk1-IN-5: Initial literature searches did not yield specific preclinical data for a compound designated "this compound" in the context of leukemia models. To fulfill the spirit of the requested comparison—evaluating a selective CDK1 inhibitor against a broader-spectrum CDK inhibitor—this guide will utilize data for RO-3306 , a well-characterized, selective CDK1 inhibitor, as a representative for targeted CDK1 inhibition. This will be compared with dinaciclib , a potent inhibitor of multiple cyclin-dependent kinases (CDKs). This comparative analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of these two therapeutic strategies for leukemia.
This guide presents a head-to-head comparison of a selective CDK1 inhibitor (represented by RO-3306) and the multi-CDK inhibitor dinaciclib, with a focus on their performance in preclinical leukemia models. The information is structured to provide an objective overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action
Selective CDK1 Inhibition (RO-3306): RO-3306 is an ATP-competitive small molecule that exhibits high selectivity for CDK1.[1] CDK1 is a critical kinase that, in complex with cyclin B, drives the transition from the G2 phase of the cell cycle into mitosis (M phase).[2] Inhibition of CDK1 by RO-3306 leads to a G2/M phase cell cycle arrest.[2][3] In acute myeloid leukemia (AML) cells, this action has been shown to enhance p53-mediated activation of BAX and subsequent mitochondrial apoptosis.[2][3] Furthermore, RO-3306 can downregulate the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[3]
Multi-CDK Inhibition (Dinaciclib): Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9 with IC50 values in the low nanomolar range.[4] This multi-targeted approach impacts several critical cellular processes:
-
CDK1/CDK2 Inhibition: Similar to selective CDK1 inhibitors, dinaciclib blocks the G2/M transition (via CDK1) and also the G1/S transition (via CDK2), leading to cell cycle arrest.[5]
-
CDK5 Inhibition: While primarily known for its role in post-mitotic neurons, aberrant CDK5 activity has been implicated in cancer, including roles in cell proliferation and survival.[6]
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. Inhibition of CDK9 by dinaciclib blocks transcriptional elongation, leading to the rapid downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1 and c-MYC, which are crucial for the survival of many leukemia cells.[5][7][8]
This combined effect on both cell cycle progression and transcriptional regulation contributes to dinaciclib's potent induction of apoptosis in various leukemia models.[5]
Data Presentation: Performance in Leukemia Models
The following tables summarize the quantitative data for RO-3306 and dinaciclib in preclinical leukemia models.
Table 1: Inhibitor Target Profile
| Inhibitor | Target CDKs | Ki / IC50 (cell-free assay) |
|---|---|---|
| RO-3306 | CDK1 | Ki: 20 nM (CDK1), 35 nM (CDK1/cyclin B1)[9] |
| CDK2 | Ki: 340 nM (CDK2/cyclin E)[9] | |
| Dinaciclib | CDK1 | IC50: 3 nM[4] |
| CDK2 | IC50: 1 nM[4] | |
| CDK5 | IC50: 1 nM[4] |
| | CDK9 | IC50: 4 nM[4] |
Table 2: In Vitro Efficacy in Leukemia Cell Lines
| Inhibitor | Cell Line (Leukemia Type) | Efficacy Metric (IC50) | Key Outcomes |
|---|---|---|---|
| RO-3306 | OCI-AML-3, MOLM-13 (AML) | Not explicitly stated in reviewed sources | Induces G2/M arrest and dose-dependent apoptosis.[2] Enhances p53-mediated apoptosis when combined with a MDM2 inhibitor.[3] |
| HL-60 (AML, p53-deleted) | Not explicitly stated in reviewed sources | Induces G2/M arrest and apoptosis, suggesting p53-independent effects.[2] | |
| Dinaciclib | HL-60 (AML) | 8.46 nM[10] | Profound G2/M arrest and decline in Cyclin A/B and CDK1 proteins.[10] |
| KG-1 (AML) | 14.37 nM[10] | Significant reduction in ERK1/STAT3/MYC signaling.[10] | |
| T-ALL cell lines | Significantly reduced cell viability | Blocked colony formation, induced G2/M arrest and apoptosis.[5] | |
| Primary CLL cells | IC50: ~352 nM (2-hour exposure)[11] | Potent induction of apoptosis, downregulation of Mcl-1 mRNA and protein.[11] |
| | Primary AML/ALL cells | IC50 values ranged from 0.0004–10 μM (24h exposure)[12] | Induces apoptosis and downregulates Mcl-1 and phospho-Rb.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CDK inhibitors in leukemia cells.
3.1. Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate leukemia cells (e.g., HL-60, KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of the inhibitor (RO-3306 or dinaciclib) in culture medium. Add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C. If using MTT, add 150 µL of DMSO to each well and gently shake to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
3.2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the inhibitor or vehicle control for a specified time (e.g., 24 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]
3.3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells in 6-well plates with the inhibitor or vehicle control for a defined period (e.g., 8, 24, or 48 hours).[5][14]
-
Cell Harvesting: Collect the cells, wash with cold PBS, and fix them by adding dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C for at least 2 hours.[15]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histograms with cell cycle analysis software.[17]
3.4. Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, p-Rb, Mcl-1, c-MYC, cleaved PARP, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dinaciclib inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Novel Cyclin-Dependent Kinase Inhibitor Dinaciclib (SCH727965) Promotes Apoptosis and Abrogates Microenvironmental Cytokine Protection in Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk1-IN-5 Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current methodologies for validating the target engagement of Cdk1-IN-5, a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1), in a cellular context. Understanding and confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery and development. This document outlines key experimental approaches, presents available quantitative data for this compound and alternative inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.
Cdk1 Signaling Pathway
Cyclin-Dependent Kinase 1 (Cdk1) is a key regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis. Its activity is tightly controlled by the binding of regulatory subunits called cyclins, particularly Cyclin B. The Cdk1/Cyclin B complex, also known as the M-phase promoting factor (MPF), phosphorylates a multitude of downstream substrates to orchestrate the complex events of mitosis.
Comparison of Target Engagement Validation Methods
Validating that this compound engages with Cdk1 in living cells can be achieved through several orthogonal methods. Each technique offers unique advantages and provides different types of information regarding the drug-target interaction. The primary methods discussed here are the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays. A third, indirect method involves assessing downstream Cdk1 activity.
| Method | Principle | Information Provided | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its melting temperature. | Target engagement, cellular permeability. | Label-free, applicable to native proteins in cells and tissues. | Requires a specific antibody for detection (Western blot) or mass spectrometry (proteome-wide); may not be suitable for all proteins. |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal. | Target occupancy, intracellular affinity (IC50), residence time. | Highly quantitative, live-cell measurements, high-throughput compatible. | Requires genetic modification of the target protein (fusion to NanoLuc®); relies on a suitable fluorescent tracer. |
| Downstream Kinase Activity Assay | Measures the phosphorylation of a known Cdk1 substrate. Inhibition of Cdk1 by a compound leads to reduced substrate phosphorylation. | Functional consequence of target engagement. | Measures the functional outcome of inhibition. | Indirect measure of target engagement; can be affected by off-target effects on other kinases in the signaling pathway. |
Quantitative Data for Cdk1 Inhibitors
The following table summarizes available quantitative data for this compound and other commonly used Cdk1 inhibitors. It is important to note that direct cellular target engagement data for this compound using CETSA or NanoBRET is not yet publicly available. The in vitro data for this compound is provided from the supplier, MedchemExpress.
| Compound | Assay Type | Target | IC50 / Ki (nM) | Reference/Source |
| This compound | In Vitro Kinase Assay | Cdk1 | 42.19 | MedchemExpress[1] |
| Cdk2 | 188.71 | MedchemExpress[1] | ||
| Cdk5 | 354.15 | MedchemExpress[1] | ||
| RO-3306 | In Vitro Kinase Assay | Cdk1/Cyclin B1 | Ki: 35 | Vassilev et al., 2006 |
| Cdk2/Cyclin E | ~350 | Vassilev et al., 2006 | ||
| Cdk4/Cyclin D | >1750 | Vassilev et al., 2006 | ||
| Flavopiridol | In Vitro Kinase Assay | Cdk1 | 30 | Senderowicz, 1999 |
| Cdk2 | 170 | Senderowicz, 1999 | ||
| Cdk4 | 100 | Senderowicz, 1999 | ||
| Cdk6 | 60 | Senderowicz, 1999 | ||
| Cdk7 | 300 | Senderowicz, 1999 | ||
| Cdk9 | 10 | Senderowicz, 1999 | ||
| Dinaciclib | In Vitro Kinase Assay | Cdk1 | 1-4 | Parry et al., 2010[2] |
| Cdk2 | 1-4 | Parry et al., 2010[2] | ||
| Cdk5 | 1-4 | Parry et al., 2010[2] | ||
| Cdk9 | 1-4 | Parry et al., 2010[2] | ||
| NanoBRET™ (HEK293 cells) | Cdk1/CycB1 | IC50: 1.1 | Promega Application Note | |
| Cdk2/CycE1 | IC50: 0.8 | Promega Application Note | ||
| Cdk5/p25 | IC50: 0.3 | Promega Application Note | ||
| Cdk9/CycT1 | IC50: 0.4 | Promega Application Note |
Experimental Protocols & Workflows
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement in a label-free manner within a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
References
Comparative Guide to Cdk1-IN-5: In Vitro and In Vivo Correlation of Activity
This guide provides a comparative analysis of the hypothetical Cdk1 inhibitor, Cdk1-IN-5, against other known Cdk1 inhibitors. The data presented for this compound is illustrative to guide researchers in evaluating novel compounds targeting Cyclin-dependent kinase 1 (Cdk1).
Cdk1 Signaling Pathway
Cyclin-dependent kinase 1 (Cdk1) is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis (M phase).[1][2][3] Its activity is dependent on binding to its regulatory subunit, cyclin B.[3][4] The Cdk1/cyclin B complex is activated through phosphorylation by Cdk-activating kinase (CAK) and dephosphorylation by Cdc25 phosphatases.[5] Once active, Cdk1 phosphorylates a multitude of downstream substrates, initiating the profound cellular changes observed in mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation.[3] Given its central role in cell proliferation, Cdk1 is a compelling target for cancer therapy.[1][2]
References
- 1. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Cdk1-IN-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Cdk1-IN-5, the absence of a readily available Safety Data Sheet (SDS) necessitates a cautious and compliant approach to its disposal. This guide provides essential safety and logistical information, outlining a standard operating procedure for the proper disposal of research-grade chemicals with unknown hazard profiles.
In the absence of a specific SDS for this compound (CAS No. 3032997-20-6), it is imperative to treat the compound as a potentially hazardous substance. This precautionary principle ensures the safety of laboratory personnel and minimizes environmental impact. The disposal procedure should align with institutional, local, and national regulations for hazardous chemical waste.
General Handling and Waste Collection Protocol
Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-1: Waste Identification and Segregation
-
All waste materials contaminated with this compound, including unused solid compound, solutions, contaminated pipette tips, gloves, and empty containers, must be segregated from general laboratory waste.
Step-2: Waste Container and Labeling
-
Use a designated, leak-proof, and chemically resistant container for collecting this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), CAS number ("3032997-20-6"), and an approximate concentration and quantity of the waste.
Step-3: Storage of Waste
-
The sealed waste container should be stored in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step-4: Professional Disposal
-
The disposal of the collected waste must be handled by a certified hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and relationships with licensed disposal vendors.
Summary of Disposal Parameters (General Guidance)
Since no specific quantitative data for this compound is available, the following table provides a general framework for its disposal based on standard practices for research chemicals of unknown toxicity.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Assumed) | In the absence of an SDS, treat as hazardous to ensure maximum safety. |
| Primary Container | Leak-proof, chemically compatible, sealed container. | To prevent spills and exposure. |
| Labeling | "Hazardous Waste", Chemical Name, CAS No., Quantity | To ensure proper identification and handling by waste management personnel. |
| Disposal Method | Incineration or other approved methods by a certified hazardous waste vendor. | To ensure complete destruction and prevent environmental contamination. |
| Drain Disposal | Strictly Prohibited | The ecotoxicological effects are unknown. |
| Solid Waste Disposal | Prohibited in regular trash. Must be collected as hazardous waste. | To prevent contamination of municipal waste streams. |
Disposal Workflow for Chemicals with Unknown Hazards
The following diagram outlines the logical steps to be taken when disposing of a chemical for which a Safety Data Sheet is not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
